Levophencynonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
230313-75-4 |
|---|---|
Molecular Formula |
C22H31NO3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
[(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3/t16-,17+,20?,22-/m0/s1 |
InChI Key |
ROZOEEGFKDFEFP-JLPZCGHASA-N |
Isomeric SMILES |
CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)[C@@](C3CCCC3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levophencynonate; Levo-phencynonate; |
Origin of Product |
United States |
Foundational & Exploratory
Levophencynonate: A Technical Guide to its Mechanism of Action as a Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levophencynonate is a pharmacological agent identified as a muscarinic receptor antagonist. This document provides a comprehensive overview of its mechanism of action, drawing from the established principles of anticholinergic pharmacology and its investigational use in the treatment of vertigo. Due to the limited availability of public data on this compound, this guide synthesizes general knowledge of muscarinic antagonism with a representative framework for its characterization. This includes a detailed, albeit illustrative, presentation of binding affinity data, standardized experimental protocols for assessing muscarinic receptor antagonists, and diagrams of the associated signaling pathways and experimental workflows.
Introduction
This compound is a small molecule that has been investigated for its therapeutic potential in managing vertigo. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine (ACh) throughout the central and peripheral nervous systems. By blocking the action of ACh at these receptors, this compound can modulate physiological processes, particularly those involved in the vestibular system, which is implicated in the sensation of balance and spatial orientation.
Anticholinergic agents are a well-established class of drugs used to treat vertigo and motion sickness[1][2][3][4][5]. The therapeutic rationale for using muscarinic antagonists in this context lies in their ability to suppress aberrant signals from the vestibular system that can lead to dizziness and nausea.
Core Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. This blockade prevents acetylcholine from binding and initiating the downstream signaling cascades that are normally triggered by muscarinic receptor activation.
There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) distributed throughout the body. The specific clinical effects of a muscarinic antagonist are determined by its binding affinity and selectivity for these different subtypes.
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and modulation of ion channels.
By blocking these pathways, this compound can produce a range of effects depending on the tissue and the predominant muscarinic receptor subtype. In the context of vertigo, the antagonism of muscarinic receptors in the vestibular nuclei and other central nervous system areas involved in processing vestibular information is thought to be the key therapeutic action.
Signaling Pathway
The following diagram illustrates the general mechanism of action of this compound as a muscarinic receptor antagonist.
Quantitative Data
While specific preclinical data for this compound's binding affinities are not publicly available, the following table provides a hypothetical representation of how such data would be presented. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. This data is typically generated from competitive radioligand binding assays.
Table 1: Hypothetical Binding Affinity of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) |
| M1 | [³H]-Pirenzepine | 15.2 |
| M2 | [³H]-AF-DX 384 | 45.8 |
| M3 | [³H]-4-DAMP | 12.5 |
| M4 | [³H]-Tropicamide | 30.1 |
| M5 | [³H]-NMS | 22.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
The characterization of a muscarinic receptor antagonist like this compound typically involves in vitro binding assays to determine its affinity and selectivity for the different receptor subtypes. A standard method for this is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing each of the human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).
-
Radiolabeled muscarinic antagonist with known affinity for each receptor subtype (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or a subtype-selective radioligand).
-
This compound stock solution and serial dilutions.
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
-
96-well microplates.
-
Cell harvester.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Competition Binding: Membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the competitive radioligand binding assay.
Conclusion
This compound's mechanism of action as a muscarinic receptor antagonist provides a clear rationale for its investigation in the treatment of vertigo. By competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly within the central nervous system, it can modulate the signaling pathways that contribute to the symptoms of vestibular dysfunction. While specific quantitative data on this compound's binding profile remains limited in the public domain, the experimental protocols and data presentation formats outlined in this guide provide a robust framework for its further characterization and for the development of similar compounds. Future research should focus on elucidating the precise subtype selectivity of this compound to better understand its therapeutic potential and side-effect profile.
References
- 1. CNS Causes of Vertigo Medication: Antihistamines, Anticholinergics, Benzodiazepines, Phenothiazines, Monoaminergics [emedicine.medscape.com]
- 2. Antivertigo medications and drug-induced vertigo. A pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological treatment of vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinergic - Wikipedia [en.wikipedia.org]
Levophencynonate: A Technical Guide to its Biological Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biological Target: Muscarinic Acetylcholine Receptors
The primary biological target of Levophencynonate is the family of muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors (GPCRs) are crucial mediators of the parasympathetic nervous system and are involved in a wide array of physiological functions. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling mechanisms. As a muscarinic receptor antagonist, this compound competitively binds to these receptors, thereby inhibiting the effects of the endogenous neurotransmitter, acetylcholine.
Quantitative Data: A Comparative Example
To illustrate the binding affinities of a typical muscarinic antagonist, the following table summarizes the inhibitory constants (Ki) for atropine, a classic non-selective antagonist, across the five human muscarinic receptor subtypes. This data is provided for illustrative purposes due to the absence of specific public domain data for this compound.
| Receptor Subtype | Atropine Kᵢ (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
Table 1: Binding affinities of Atropine for human muscarinic receptor subtypes. Data is presented as the mean ± standard deviation of the inhibitory constant (Kᵢ). This data is representative of a non-selective muscarinic antagonist and is intended for comparative purposes.
Experimental Protocols: Target Identification and Characterization
The identification and characterization of a compound's interaction with its biological target are fundamental to drug development. For muscarinic receptor antagonists like this compound, radioligand binding assays are a standard and robust method to determine binding affinity and selectivity.
Radioligand Competition Binding Assay
This protocol describes a typical in vitro experiment to determine the binding affinity of a test compound (e.g., this compound) for muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., Atropine at 1 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Plate shaker.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the specific muscarinic receptor subtype on ice. Homogenize the membranes in assay buffer and determine the protein concentration. Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand ([³H]-NMS), and cell membrane suspension.
-
Non-specific Binding: Non-specific binding control (e.g., 1 µM Atropine), radioligand ([³H]-NMS), and cell membrane suspension.
-
Competition Binding: Test compound at various concentrations, radioligand ([³H]-NMS), and cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Signaling Pathways
Muscarinic receptors, being G-protein coupled receptors, initiate intracellular signaling cascades upon activation by an agonist. As an antagonist, this compound blocks these pathways. The five muscarinic receptor subtypes couple to different G-proteins, leading to distinct downstream effects.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly modulate ion channels, such as opening potassium channels, leading to hyperpolarization of the cell membrane.
Conclusion
This compound's biological target is the family of muscarinic acetylcholine receptors, where it acts as an antagonist. While specific quantitative data on its binding affinity for the M1-M5 subtypes are not currently available in the public domain, the established methodologies and signaling pathways for muscarinic antagonists provide a solid framework for its characterization. The information and protocols detailed in this guide are intended to support further investigation into the precise pharmacological profile of this compound and to aid in the development of future therapeutic applications.
References
Levophencynonate chemical structure and properties
An In-depth Technical Guide to Levophencynonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a muscarinic receptor antagonist that has been investigated for its potential therapeutic effects in the treatment of vertigo. As a centrally acting anticholinergic agent, it modulates the vestibular system. This technical guide provides a comprehensive overview of the chemical structure, known properties, and pharmacological profile of this compound. It includes a summary of its physicochemical characteristics, a discussion of its mechanism of action as a muscarinic receptor antagonist, and hypothetical experimental protocols for its synthesis, pharmacological evaluation, and bioanalysis. Due to the limited availability of public data, some sections provide representative methodologies used for similar compounds.
Chemical Structure and Properties
This compound is a chiral molecule with a complex structure. Its systematic IUPAC name is (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate.[1] The compound is available as a free base and as a hydrochloride salt.[1][2]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 230313-75-4[1] | 861655-73-4[1] |
| Molecular Formula | C₂₂H₃₁NO₃ | C₂₂H₃₂ClNO₃ |
| Molecular Weight | 357.49 g/mol | 393.95 g/mol |
| IUPAC Name | (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride |
| Appearance | Solid powder | Not specified |
| Solubility | Soluble in DMSO. | Predicted Water Solubility: 0.0518 mg/mL |
| logP (predicted) | Not specified | 3.81 |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. | Not specified |
Pharmacology
Mechanism of Action
This compound is classified as a muscarinic receptor antagonist. Muscarinic antagonists competitively inhibit the action of the neurotransmitter acetylcholine at muscarinic receptors (M1-M5). These receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions.
The therapeutic effect of this compound in vertigo is believed to stem from its central anticholinergic activity, suppressing conduction in the vestibular-cerebellar pathways. Anticholinergic drugs are a mainstay in the management of vertigo and motion sickness.
The five subtypes of muscarinic receptors are coupled to different signaling pathways:
-
M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of these G-proteins can also directly modulate ion channels, such as inwardly rectifying potassium channels.
While it is established that this compound is a muscarinic receptor antagonist, specific data on its binding affinity (Ki) or functional antagonism (IC₅₀) at the individual receptor subtypes (M1-M5) are not available in the public literature. Such data would be crucial to fully understand its pharmacological profile and potential for side effects.
Experimental Protocols
Hypothetical Synthesis Route
A plausible synthesis for this compound would involve the esterification of the alcohol (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol with the carboxylic acid (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid.
Reaction: (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol + (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid → this compound
Materials:
-
(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol
-
(2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol and (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Representative Protocol: Muscarinic Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of a compound like this compound to muscarinic receptors using a radioligand competition assay.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).
-
[³H]-N-methylscopolamine ([³H]-NMS) or other suitable radioligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
This compound stock solution in DMSO.
-
Atropine (for non-specific binding determination).
-
96-well plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either:
-
Vehicle (for total binding).
-
Excess atropine (e.g., 1 µM, for non-specific binding).
-
Varying concentrations of this compound.
-
-
Add the radioligand ([³H]-NMS) to all wells at a final concentration close to its K_d value.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Bioanalytical Method: Quantification in Human Plasma
A method for the simultaneous determination of this compound and its demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been reported. While the full experimental details were not accessible, a typical workflow for such an analysis is outlined below.
Protocol Outline:
-
Sample Preparation: A protein precipitation method is likely employed. An internal standard (e.g., a deuterated analog of this compound) is added to the plasma samples, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatographic Separation: The extract is injected into an HPLC system, typically with a reverse-phase C18 column, to separate this compound and its metabolite from endogenous plasma components.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, likely using an electrospray ionization (ESI) source in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and internal standard are monitored for high selectivity and sensitivity.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards. The concentration of this compound in unknown samples is then determined from this curve.
Clinical Development
This compound hydrochloride was under investigation in a clinical trial for the treatment of vertigo (NCT02299804). However, the development of the drug for this indication appears to have been discontinued.
Conclusion
This compound is a muscarinic receptor antagonist with a chemical structure optimized for central nervous system activity. While its clinical development for vertigo has been halted, its profile as a muscarinic antagonist makes it a compound of interest for researchers in neuropharmacology. This guide has summarized the available chemical and pharmacological information and provided representative experimental protocols to facilitate further research. A significant gap in the publicly available data is the lack of specific binding affinities and functional potencies at the five muscarinic receptor subtypes, which would be essential for a complete understanding of its pharmacological profile.
References
An In-depth Technical Guide to Levophencynonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levophencynonate is a selective antagonist of muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors integral to the parasympathetic nervous system and various central nervous system functions. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental methodologies. Due to the limited availability of public data, this guide also outlines general experimental protocols applicable to the study of muscarinic receptor antagonists, which can be adapted for the specific investigation of this compound.
Chemical and Physical Properties
This compound is a chiral molecule with a complex stereochemistry that is crucial for its biological activity. Its systematic IUPAC name is (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate[1]. The hydrochloride salt is also a common form for research and development[2].
| Property | Value | Reference |
| IUPAC Name | (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | [1] |
| Synonyms | Levo-phencynonate, L-phencynonate | |
| Molecular Formula | C22H31NO3 | [1] |
| Molecular Weight | 357.49 g/mol | [1] |
| CAS Number | 230313-75-4 (free base) | |
| Chemical Structure | ![]() | MedKoo Biosciences |
Mechanism of Action and Signaling Pathways
This compound functions as a muscarinic receptor antagonist. Muscarinic receptors are classified into five subtypes (M1-M5), each coupled to distinct G proteins and downstream signaling cascades. As a competitive antagonist, this compound binds to these receptors, preventing their activation by the endogenous neurotransmitter acetylcholine (ACh). This blockade modulates a variety of physiological responses.
The specific binding affinities (Ki values) of this compound for each muscarinic receptor subtype (M1-M5) are not publicly available at this time. Such data would be critical for understanding its selectivity profile and predicting its therapeutic and off-target effects.
General Muscarinic Receptor Signaling Pathways
The antagonism of muscarinic receptors by this compound interrupts key signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.
References
Levophencynonate (CAS Number: 230313-75-4): A Technical Overview of a Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levophencynonate, with the CAS number 230313-75-4, is a small molecule identified as a muscarinic receptor antagonist.[1][2] Originating from the Academy of Military Medical Sciences and under development by Sihuan Pharmaceutical Holdings Group, this compound has been investigated for its therapeutic potential in vestibular disorders.[3] Notably, its hydrochloride salt, this compound Hydrochloride (CAS: 861655-73-4), was the subject of a Phase II clinical trial for the treatment of vertigo.[3][4] This technical guide provides a comprehensive summary of the publicly available information on this compound, including its chemical properties, proposed mechanism of action, and clinical development history.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for researchers working on the formulation and analytical characterization of this compound.
| Property | Value | Source |
| CAS Number | 230313-75-4 | |
| Molecular Formula | C22H31NO3 | |
| Molecular Weight | 357.49 g/mol | |
| IUPAC Name | (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | |
| Synonyms | Levo-phencynonate | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Mechanism of Action: Muscarinic Receptor Antagonism
This compound is classified as a muscarinic receptor antagonist. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.
While specific data on the binding affinity and selectivity of this compound for each muscarinic receptor subtype is not publicly available, its investigation for vertigo suggests a likely interaction with receptors involved in vestibular function. The diagram below illustrates the general mechanism of action for a muscarinic receptor antagonist.
Caption: General mechanism of muscarinic receptor antagonism.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not extensively described in publicly accessible literature. However, based on standard methodologies for studying muscarinic receptor antagonists, the following experimental workflows would likely be employed.
Synthesis Workflow
The synthesis of a chiral molecule like this compound would typically involve a multi-step process, including the formation of the ester linkage and ensuring the correct stereochemistry.
Caption: A plausible synthetic workflow for this compound.
In Vitro Pharmacological Evaluation
To characterize the interaction of this compound with muscarinic receptors, a series of in vitro assays would be necessary.
References
Unveiling Levophencynonate: A Technical Guide to its Origins and Core Science
For Immediate Release
This technical guide provides an in-depth overview of the origin, development, and core scientific principles of Levophencynonate, a centrally acting anticholinergic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its synthesis, mechanism of action, and key experimental findings.
Executive Summary
This compound, also known as R-(-)-Phencynonate hydrochloride, is a muscarinic receptor antagonist with significant anticholinergic activity. Initially developed in China, it was approved as a Class I new drug for the prevention and treatment of motion sickness in 1993. The primary developer is associated with Beijing Sihuan Pharmaceutical Co. Ltd. and the Academy of Military Medical Sciences, Institute of Toxicology & Pharmacology. This guide details the chemical synthesis, pharmacological profile, and the signaling pathways modulated by this compound.
Origin and Developer
This compound hydrochloride was developed in China. Key institutions associated with its development include Beijing Sihuan Pharmaceutical Co. Ltd. , Beijing Wellso Pharmaceutical Co., Ltd. , and the Academy of Military Medical Sciences, Institute of Toxicology & Pharmacology . It was approved by the State Food and Drug Administration of China on December 25, 1993, as a Class I new drug for the treatment of motion sickness.
Chemical Synthesis
The synthesis of Phencynonate hydrochloride, the racemic mixture containing this compound, is achieved through a transesterification reaction.
Experimental Protocol: Synthesis of Phencynonate Hydrochloride
The synthesis involves the transesterification of methyl α-phenyl-α-cyclopentyl-α-hydroxy acetate with N-methyl-3-azabicyclo[1][1]nonan-9α-ol. While detailed, step-by-step industrial synthesis protocols are proprietary, the fundamental chemical reaction is outlined below. Further research into patents filed by the developing institutions may provide more granular details on reaction conditions, catalysts, purification, and analytical characterization.
A generalized workflow for this synthesis is as follows:
Mechanism of Action
This compound is a potent and selective muscarinic receptor antagonist . Its therapeutic effects stem from its ability to competitively inhibit the binding of acetylcholine to muscarinic receptors, primarily in the central nervous system. This anticholinergic action disrupts the transmission of nerve impulses that are responsible for the symptoms of motion sickness and vertigo. The compound is capable of crossing the blood-brain barrier to exert its central effects.
Signaling Pathway
As a muscarinic receptor antagonist, this compound blocks the G-protein coupled receptor (GPCR) signaling cascades initiated by acetylcholine. The specific subtypes of muscarinic receptors (M1-M5) and their downstream signaling can vary by tissue type. A generalized diagram of M1 and M3 muscarinic receptor signaling, which are typically coupled to Gq proteins, is presented below. This compound would act to inhibit this pathway.
Preclinical and Clinical Data
Pharmacodynamic Studies in Animal Models
Preclinical studies in animal models have demonstrated the efficacy of Phencynonate hydrochloride in models of vertigo and motion sickness.
Table 1: Effects of Phencynonate Hydrochloride in Animal Models
| Animal Model | Parameter Measured | Dosage | Result |
| Rat (Cerebral Ischemia) | Cerebral Blood Flow | 0.5, 2.0, 4.0 mg/kg | Dose-dependent increase in cerebral blood flow |
| Mouse (Vertigo) | Spontaneous Locomotor Activity | 2.8, 5.6 mg/kg | Increased movement distance and speed |
| Mouse | Gastric Emptying | 2.8, 5.6, 8.4 mg/kg | Inhibition of gastric emptying |
Pharmacokinetic Data
Pharmacokinetic studies have been conducted in rats and dogs to determine the bioavailability and other parameters of R-phencynonate.
Table 2: Pharmacokinetic Parameters of R-Phencynonate
| Species | Absolute Bioavailability | Cmax (ng/mL) | AUC (ng·h/mL) |
| Rat | 4.78 ± 1.26% | Varies with dose | Varies with dose |
| Dog | 16.6 ± 2.75% | Varies with dose | Varies with dose |
Note: Cmax and AUC are dose-dependent.
Clinical Trials
This compound hydrochloride has been investigated in clinical trials for its efficacy in treating vertigo. One such trial is NCT02299804, which evaluated the efficacy and safety of the drug in patients with vertigo. For motion sickness, oral doses of 2-4 mg per person have been shown to be effective.
Conclusion
This compound is a well-established central anticholinergic agent with a clear mechanism of action and a history of clinical use in China for motion sickness. Its development by Beijing Sihuan Pharmaceutical Co. Ltd. and associated institutions represents a significant contribution to the field of anticholinergic drugs. Further research into its potential applications and the public release of detailed experimental protocols would be beneficial for the broader scientific community.
References
An In-depth Technical Guide to the Pharmacological Profile of Levophencynonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levophencynonate is a novel pharmacological agent identified as a muscarinic receptor antagonist with anticholinergic properties. Developed by Sihuan Pharmaceutical Holdings Group, it has been investigated for the treatment of vertigo. This technical guide provides a comprehensive overview of the pharmacological class of this compound, its mechanism of action, and the relevant signaling pathways. While specific quantitative data on binding affinities, preclinical efficacy, and pharmacokinetics are not publicly available, this document outlines the established role of muscarinic receptors in vestibular function and details the experimental protocols that would be utilized to characterize such a compound. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacology of this compound and related muscarinic receptor antagonists.
Introduction
This compound is classified as a muscarinic receptor antagonist.[1] Belonging to the chemical classes of aza compounds and glycolates, it exerts its effects by blocking the action of acetylcholine at muscarinic receptors.[1] This antagonism of the parasympathetic nervous system underlies its therapeutic potential as an antiemetic and for the treatment of vertigo.[1] The development of this compound was discontinued at the preregistration phase in China for the indication of vertigo.[1]
Pharmacological Class and Mechanism of Action
This compound is a muscarinic receptor antagonist .[1] Its primary mechanism of action is the competitive inhibition of acetylcholine at muscarinic receptors, which are G-protein coupled receptors involved in a multitude of physiological functions. There are five subtypes of muscarinic receptors (M1-M5), and their differential expression throughout the body contributes to the diverse effects of muscarinic antagonists.
The therapeutic effect of this compound in vertigo is believed to be mediated primarily through its action on muscarinic receptors within the vestibular system. Specifically, M2 and M3 receptor subtypes are known to play crucial roles in regulating the synaptic input and excitability of neurons in the medial vestibular nucleus (MVN), a key area for processing balance and spatial orientation.
Signaling Pathways in the Vestibular System
The antagonism of muscarinic receptors by this compound disrupts the normal signaling cascades initiated by acetylcholine in the vestibular system. The following diagram illustrates the general signaling pathway of M2 and M3 muscarinic receptors in a medial vestibular nucleus (MVN) neuron.
By antagonizing M2 receptors on presynaptic terminals, this compound would prevent the acetylcholine-mediated inhibition of glutamate release. Simultaneously, its blockade of postsynaptic M3 receptors would inhibit the excitatory cascade involving phospholipase C, IP3, and DAG, thereby reducing neuronal excitability. The net effect of these actions is a modulation of vestibular signaling, which can alleviate the symptoms of vertigo.
Quantitative Data
A comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries did not yield specific quantitative data on the binding affinity, preclinical efficacy, or pharmacokinetic profile of this compound. For a thorough evaluation of a muscarinic receptor antagonist, the following data would be essential. The tables below are structured to illustrate how such data would be presented.
Table 1: Muscarinic Receptor Subtype Binding Affinities of this compound
| Receptor Subtype | Ki (nM) | Assay Method |
| M1 | Data not available | Radioligand Binding Assay |
| M2 | Data not available | Radioligand Binding Assay |
| M3 | Data not available | Radioligand Binding Assay |
| M4 | Data not available | Radioligand Binding Assay |
| M5 | Data not available | Radioligand Binding Assay |
Table 2: Preclinical Efficacy of this compound in a Model of Vertigo
| Animal Model | Endpoint | This compound Effect | Statistical Significance |
| Data not available | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections detail the standard experimental methodologies that would be employed to generate the quantitative data presented in the preceding tables.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the five human muscarinic receptor subtypes.
Workflow Diagram:
Materials:
-
Cell lines stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells to high density, harvest, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, [3H]-NMS at a concentration near its Kd, and a range of concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-NMS against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Animal Model of Vertigo
A common preclinical model to evaluate the efficacy of anti-vertigo drugs is the unilateral labyrinthectomy model in rodents.
Workflow Diagram:
References
In Vitro Activity of Levophencynonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological data available for Levophencynonate. The information is compiled to assist researchers and professionals in drug development in understanding the core functional characteristics of this compound. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the underlying mechanisms and workflows.
Core Data Presentation
The in vitro activity of this compound, the S(+)-enantiomer of Phencynonate (also referred to as S(+)-CPG), has been characterized primarily through its interaction with muscarinic acetylcholine receptors. The following tables summarize the key quantitative findings from radioligand binding assays and functional smooth muscle contraction experiments.
Table 1: Muscarinic Receptor Binding Affinity
This table presents the inhibitory constant (Ki) of this compound and its related isomers against muscarinic acetylcholine receptors from rat cerebral cortex, as determined by a competitive radioligand binding assay using [3H]quinuclidinyl benzilate ([3H]QNB). A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nmol/L) |
| This compound (S(+)-CPG) | 1263.12 ± 131.64 [1] |
| R(-)-CPG | 46.49 ± 1.27[1] |
| Phencynonate (Racemate, CPG) | 271.37 ± 72.30[1] |
Table 2: Functional Antagonism of Carbachol-Induced Smooth Muscle Contraction
This table outlines the antagonistic potency of Phencynonate isomers on carbachol-induced contractions in isolated guinea pig ileum. The pA2 value is a measure of the antagonist's potency. A higher pA2 value signifies greater antagonistic activity.
| Compound | pA2 Value |
| Phencynonate (Racemate, CPG) | 6.80[1] |
| R(-)-CPG | 6.84[1] |
| This compound (S(+)-CPG) | Not significant at 1x10⁻⁶ mol/L |
Note: At a concentration of 1x10⁻⁶ mol/L, this compound (S(+)-CPG) only produced a non-significant decrease of about 10%–20% in the maximum contractile effect induced by carbachol.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments cited in this guide.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol details the competitive binding assay used to determine the affinity of this compound for muscarinic acetylcholine receptors.
Objective: To determine the inhibitory constant (Ki) of the test compounds (this compound, its R-isomer, and the racemate) for muscarinic acetylcholine receptors.
Materials:
-
Radioligand: [3H]quinuclidinyl benzilate ([3H]QNB)
-
Tissue Preparation: Rat cerebral cortex homogenate
-
Test Compounds: this compound (S(+)-CPG), R(-)-CPG, Phencynonate (CPG)
-
Assay Buffer
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Tissue Homogenization: Prepare a homogenate of rat cerebral cortex in an appropriate buffer.
-
Incubation: In assay tubes, combine the tissue homogenate, a fixed concentration of [3H]QNB, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]QNB (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Inhibition of Carbachol-Induced Contraction in Isolated Guinea Pig Ileum
This protocol describes the organ bath experiment to assess the functional antagonistic activity of this compound on smooth muscle contraction.
Objective: To evaluate the ability of this compound and its isomers to antagonize the contractile response induced by the muscarinic agonist carbachol in a smooth muscle preparation.
Materials:
-
Tissue: Freshly isolated terminal ileum from a male guinea pig.
-
Physiological Salt Solution (PSS): Maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Agonist: Carbachol
-
Antagonists: this compound (S(+)-CPG), R(-)-CPG, Phencynonate (CPG)
-
Organ Bath System: Equipped with an isometric force transducer.
Procedure:
-
Tissue Preparation: Isolate a segment of the terminal ileum and mount it in an organ bath containing PSS under a resting tension of 1 g.
-
Equilibration: Allow the tissue to equilibrate in the PSS for a specified period.
-
Control Response: Generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and then incubate it with a specific concentration of the test antagonist (e.g., this compound) for a defined period.
-
Challenge with Agonist: In the continued presence of the antagonist, re-establish the cumulative concentration-response curve for carbachol.
-
Data Analysis: Measure the rightward shift in the carbachol concentration-response curve caused by the antagonist. If the shift is parallel and surmountable, calculate the pA2 value using a Schild plot analysis.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the in vitro evaluation of this compound.
Figure 1: Workflow for the radioligand binding assay.
Figure 2: this compound's competitive antagonism.
References
Levophencynonate: A Technical Overview of Preclinical Information
Disclaimer: This document summarizes the currently available public information on Levophencynonate. A comprehensive search for in vivo animal studies yielded no specific results. Therefore, this guide provides an overview based on its known mechanism of action and development status, rather than a summary of animal study data.
Introduction
This compound, also known as (L)-phencynonate, is a small molecule that was under development for the treatment of vertigo.[1] Publicly available information indicates that the drug progressed to the preregistration phase in China before its development was discontinued.[1] While a clinical trial was registered to evaluate its efficacy and safety in patients with vertigo, detailed preclinical data from in vivo animal studies are not publicly accessible.[2]
Mechanism of Action
This compound is classified as a muscarinic receptor antagonist.[1] Muscarinic receptors are a type of G protein-coupled receptor involved in the parasympathetic nervous system and various central nervous system functions. Antagonism of these receptors can modulate neurotransmission, which is the likely basis for its investigation in the treatment of vertigo. The specific subtypes of muscarinic receptors (M1-M5) targeted by this compound are not specified in the available literature.
Hypothetical Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a muscarinic acetylcholine receptor (M1/M3/M5) that is coupled to Gq/11. As a muscarinic receptor antagonist, this compound would act by blocking the binding of the endogenous ligand, acetylcholine (ACh), to the receptor, thereby inhibiting this downstream signaling cascade.
In Vivo Animal Studies: Data Not Available
A thorough search of scientific literature and drug development databases did not yield any publicly available in vivo animal studies for this compound. Consequently, quantitative data regarding pharmacokinetics, pharmacodynamics, efficacy, or toxicology in animal models cannot be provided.
4.1. Experimental Protocols
Due to the absence of published studies, detailed experimental protocols for any potential in vivo animal experiments with this compound are not available. This includes information on:
-
Animal models used (e.g., species, strain)
-
Dosing regimens (e.g., dose levels, frequency, route of administration)
-
Pharmacokinetic sample collection and analysis
-
Efficacy endpoints and assessment methods
-
Toxicology and safety pharmacology assessments
Summary and Future Directions
This compound is a muscarinic receptor antagonist that was investigated for the treatment of vertigo. Its development was discontinued, and there is a notable lack of public data from preclinical in vivo animal studies. The information presented here is based on its designated mechanism of action. Further understanding of the pharmacological profile of this compound would require access to proprietary data from the developing institutions or new independent research. The provided signaling pathway diagram represents a generalized mechanism for a muscarinic antagonist and serves as a hypothetical illustration of this compound's action at the cellular level.
References
Initial Clinical Trial Results for Levophencynonate in the Treatment of Vertigo
Disclaimer: The following document is a hypothetical whitepaper based on a fictional drug, "Levophencynonate." All data, protocols, and mechanisms described herein are synthetically generated to fulfill the prompt's requirements and do not represent actual clinical trial results.
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive analysis of the initial Phase II clinical trial results for this compound, a novel selective antagonist of the Histamine H4 receptor (H4R), for the treatment of peripheral vestibular vertigo. The trial, designated LVP-VT-P2-001, was a randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of this compound in patients with recurrent vertigo. Preliminary data indicate a statistically significant reduction in the frequency and severity of vertigo episodes, as well as a favorable safety profile. This report details the core quantitative outcomes, experimental protocols, and the hypothesized pharmacological mechanism of action.
Introduction
Vertigo is a debilitating symptom of vestibular system dysfunction, characterized by a sensation of spinning or illusory movement. Current treatments, including antihistamines and benzodiazepines, offer symptomatic relief but are often associated with significant sedative effects and may impede central vestibular compensation.[1][2] this compound emerges as a promising therapeutic candidate by selectively targeting the Histamine H4 receptor, which is expressed in the vestibular nuclei and spiral ganglion neurons. It is hypothesized that by antagonizing H4R, this compound modulates vestibular afferent signals and reduces neuronal excitability in the vestibular nuclei, thereby alleviating vertigo symptoms without the sedative effects associated with H1 receptor antagonists.[3]
Hypothesized Mechanism of Action
This compound is a potent and selective H4 receptor antagonist. The H4 receptor is a G-protein coupled receptor that, upon activation by histamine, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. In the vestibular system, this signaling cascade is thought to contribute to neuronal hyperexcitability following a vestibular insult. By blocking this pathway, this compound is postulated to restore normal neuronal firing rates in the vestibular nuclei, mitigating the asymmetric signaling that underlies the sensation of vertigo.
Caption: Hypothesized signaling pathway of this compound at the H4 receptor.
Clinical Trial Methodology (Protocol LVP-VT-P2-001)
3.1 Study Design A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted. Eligible patients were randomized in a 1:1:1 ratio to receive this compound 25 mg, this compound 50 mg, or a matching placebo, administered orally twice daily.
3.2 Patient Population Key inclusion criteria included:
-
Adults aged 18-65 years.
-
Diagnosis of definite Ménière's disease or recurrent vestibular neuronitis.
-
At least two episodes of moderate to severe vertigo in the 4 weeks prior to screening.
-
Dizziness Handicap Inventory (DHI) score ≥ 30.
Key exclusion criteria included:
-
Benign Paroxysmal Positional Vertigo (BPPV).
-
Central nervous system disorders causing vertigo.
-
Use of other vestibular suppressants within 14 days of randomization.
3.3 Endpoints
-
Primary Efficacy Endpoint: Change from baseline in the monthly frequency of moderate to severe vertigo episodes at Week 12.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the Dizziness Handicap Inventory (DHI) total score.
-
Change from baseline in the Vertigo Severity Scale (VSS) score.
-
Proportion of patients with a ≥50% reduction in vertigo episode frequency.
-
-
Safety Endpoint: Incidence and severity of Treatment-Emergent Adverse Events (TEAEs).
3.4 Statistical Analysis The primary efficacy endpoint was analyzed using an Analysis of Covariance (ANCOVA) model with treatment group as a fixed effect and baseline vertigo frequency as a covariate. Secondary endpoints were analyzed using similar models. The safety population included all randomized patients who received at least one dose of the study drug.
Caption: Workflow diagram for the LVP-VT-P2-001 clinical trial.
Initial Clinical Trial Results
4.1 Efficacy Data this compound demonstrated a dose-dependent and statistically significant reduction in the frequency of vertigo episodes compared to placebo. The 50 mg dose group also showed significant improvements in DHI and VSS scores.
Table 1: Primary and Secondary Efficacy Endpoints at Week 12
| Endpoint | Placebo (n=50) | This compound 25 mg (n=50) | This compound 50 mg (n=50) |
|---|---|---|---|
| Mean Monthly Vertigo Episodes (Baseline) | 6.8 | 6.9 | 6.7 |
| Mean Change from Baseline (LS Mean) | -1.5 | -3.1* | -4.5** |
| p-value vs. Placebo | - | 0.031 | <0.001 |
| DHI Total Score (Baseline) | 45.2 | 46.1 | 45.8 |
| Change from Baseline (LS Mean) | -8.1 | -15.4 | -22.7** |
| p-value vs. Placebo | - | 0.058 | 0.005 |
| VSS Score (Baseline) | 28.3 | 28.9 | 28.5 |
| Change from Baseline (LS Mean) | -5.2 | -9.8* | -14.1** |
| p-value vs. Placebo | - | 0.042 | <0.001 |
| % Patients with ≥50% Episode Reduction | 22% | 46%* | 68%** |
| p-value vs. Placebo | - | 0.025 | <0.001 |
*p < 0.05; **p < 0.01
4.2 Safety and Tolerability this compound was generally well-tolerated. The incidence of Treatment-Emergent Adverse Events (TEAEs) was similar across all groups. Notably, sedative effects such as somnolence were not reported at a higher frequency in the active treatment arms compared to placebo.
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event (%) | Placebo (n=50) | This compound 25 mg (n=50) | This compound 50 mg (n=50) |
|---|---|---|---|
| Any TEAE | 28% | 30% | 34% |
| Headache | 8% | 10% | 12% |
| Nausea | 6% | 4% | 6% |
| Dry Mouth | 2% | 4% | 5% |
| Somnolence | 4% | 2% | 4% |
| Dizziness | 10% | 8% | 6% |
| Serious AEs | 2% | 0% | 0% |
Caption: Logical flow from drug mechanism to clinical outcomes.
Conclusion
The preliminary results from the LVP-VT-P2-001 study are highly encouraging. This compound demonstrated a robust and clinically meaningful reduction in vertigo symptoms at the 50 mg dose, meeting the primary and key secondary endpoints. The treatment was well-tolerated, and the lack of sedative effects distinguishes it from many current vertigo therapies. These findings support the hypothesized mechanism of action involving selective H4 receptor antagonism and warrant progression to Phase III clinical development to confirm the efficacy and further characterize the safety profile of this compound as a novel treatment for vertigo.
References
Levophencynonate: A Technical Guide to its Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Solubility of Levophencynonate
This compound is qualitatively described as being soluble in DMSO. However, precise quantitative measurements are essential for experimental design, formulation development, and in vitro and in vivo studies. The following table is provided as a template for researchers to record experimentally determined solubility data for this compound in various solvents.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| DMSO | ||||
| Ethanol | ||||
| Methanol | ||||
| Acetonitrile | ||||
| Water (predicted) | 0.0518 | ALOGPS | ||
| User-defined | ||||
| User-defined |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1] This protocol provides a reliable and reproducible means to ascertain the saturation point of this compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound (solid powder)
-
Selected solvent of interest (e.g., DMSO, ethanol)
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Equilibration:
-
Place the container in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]
-
-
Phase Separation:
-
Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter.[1]
-
-
Quantification of Solute:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Below is a generalized workflow for this experimental process.
References
Safety and Toxicology Profile of Levophencynonate: An In-depth Technical Guide
Disclaimer: The following information on "Levophencynonate" is based on hypothetical data for illustrative purposes, as no public scientific data currently exists for a compound with this name. This document serves as a template for a technical guide and should not be considered factual scientific information.
Abstract
This guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, a novel synthetic compound under investigation. The data presented herein are derived from a series of in vitro and in vivo studies designed to characterize its potential toxicological liabilities and establish a preliminary safety margin. Key areas covered include acute toxicity, genotoxicity, cardiovascular safety, and metabolic profiling. All experimental methodologies are detailed to ensure reproducibility, and key data are summarized in tabular and graphical formats for clarity.
Acute Toxicity Assessment
The acute toxic potential of this compound was evaluated in rodent models following single-dose administration via oral and intravenous routes.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |
| Mouse | Oral (p.o.) | > 2000 | N/A | No significant findings |
| Mouse | Intravenous (i.v.) | 450 | 410-495 | Sedation, ataxia, labored breathing |
| Rat | Oral (p.o.) | > 2000 | N/A | No significant findings |
| Rat | Intravenous (i.v.) | 510 | 475-550 | Sedation, ataxia, transient tremors |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Test System: Adult female Sprague-Dawley rats (8-12 weeks old).
-
Method: The study was conducted in accordance with OECD Guideline 425. A starting dose of 175 mg/kg was administered to a single animal. Subsequent animals were dosed at a lower or higher dose (using a 3.2-fold progression factor) depending on the outcome for the previously dosed animal.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A full necropsy was performed on all animals at the end of the observation period.
Experimental Protocol: Acute Intravenous Toxicity
-
Test System: Adult male and female CD-1 mice (7-9 weeks old).
-
Method: this compound was dissolved in a 5% DMSO in saline solution. A single dose was administered via the tail vein. Dose levels were determined in a dose-range finding study.
-
Observations: Animals were continuously monitored for the first 4 hours post-administration and then twice daily for 14 days for signs of toxicity and mortality. Body weights were recorded prior to dosing and at euthanasia.
Caption: Workflow for the Up-and-Down Procedure in acute oral toxicity testing.
Genotoxicity Assessment
A battery of in vitro assays was conducted to evaluate the genotoxic potential of this compound.
Table 2: In Vitro Genotoxicity of this compound
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | 0.5 - 5000 µ g/plate | Negative |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without | 10 - 1000 µM | Negative |
| Mouse Lymphoma Assay (MLA) | L5178Y/Tk+/- cells | With and Without | 5 - 500 µM | Negative |
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Method: The assay was performed according to OECD Guideline 471. Tester strains were exposed to this compound at various concentrations, both with and without a rat liver S9 fraction for metabolic activation.
-
Procedure: The plate incorporation method was used. Following a 48-hour incubation period, the number of revertant colonies was counted. A compound is considered mutagenic if a dose-dependent increase in revertant colonies of at least two-fold over the vehicle control is observed in any strain.
Caption: Logical flow diagram for the bacterial reverse mutation (Ames) test.
Cardiovascular Safety Pharmacology
The potential for this compound to affect cardiovascular function was assessed through an in vitro hERG assay and in vivo telemetry in conscious, unrestrained dogs.
Table 3: Cardiovascular Safety of this compound
| Assay | Test System | Parameter | Result (IC50 / Effect) |
| hERG Assay | HEK293 cells expressing hERG channel | K+ current inhibition | IC50 > 30 µM |
| Canine Telemetry | Beagle Dogs | Heart Rate, Blood Pressure, ECG | No significant effects up to 100 mg/kg, i.v. |
Experimental Protocol: hERG Assay
-
Method: Whole-cell patch-clamp recordings were performed on HEK293 cells stably expressing the hERG potassium channel.
-
Procedure: Cells were exposed to increasing concentrations of this compound (0.1 to 30 µM). The inhibitory effect on the hERG tail current was measured at room temperature. Cisapride was used as a positive control.
Experimental Protocol: Canine Telemetry
-
Test System: Male Beagle dogs surgically implanted with telemetry transmitters.
-
Method: Following a 7-day recovery period, a crossover study design was used. Dogs received a single intravenous infusion of vehicle or this compound (10, 30, 100 mg/kg).
-
Data Collection: Cardiovascular parameters (heart rate, blood pressure, QT interval, etc.) were continuously recorded from 2 hours pre-dose to 24 hours post-dose.
Caption: Integrated assessment pathway for cardiovascular safety evaluation.
Conclusion
Based on the preliminary preclinical data, this compound demonstrates a favorable acute safety profile, particularly via the oral route of administration. It is non-genotoxic in a standard battery of in vitro assays and exhibits a low risk for cardiovascular complications, specifically QT prolongation. These findings support the continued development of this compound, with further long-term toxicity studies recommended to fully characterize its safety profile.
Methodological & Application
Preparation of Levophencynonate Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levophencynonate is a muscarinic receptor antagonist used in pharmacological research. Accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation of this compound stock solutions, primarily using Dimethyl Sulfoxide (DMSO) as the solvent. It includes information on the physicochemical properties of this compound, recommended storage conditions, and guidelines for diluting the stock solution for use in various experimental settings.
Introduction
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, making it a valuable tool for studying the cholinergic system and its role in various physiological and pathological processes. To ensure the integrity of research data, it is crucial to handle and prepare this compound with precision. This protocol outlines the standardized procedure for preparing a concentrated stock solution of this compound that can be easily aliquoted and diluted for downstream applications.
Physicochemical and Solubility Data
A clear understanding of the properties of this compound is essential for proper handling and solution preparation. The compound is available as a free base and a hydrochloride salt, each with distinct molecular weights. While this compound is known to be soluble in DMSO, quantitative solubility in other common laboratory solvents is not widely reported.
Table 1: Physicochemical Properties and Solubility of this compound
| Property | This compound (Free Base) | This compound Hydrochloride (HCl Salt) | Source |
| CAS Number | 230313-75-4 | 861655-73-4 | [1][2] |
| Chemical Formula | C₂₂H₃₁NO₃ | C₂₂H₃₂ClNO₃ | [1][2] |
| Molecular Weight | 357.49 g/mol | 393.95 g/mol | [1] |
| Appearance | Solid powder | Not specified | |
| Solubility in DMSO | Soluble | Information not available | |
| Predicted Water Solubility | Not available | 0.0518 mg/mL |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a 10 mM this compound stock solution in DMSO. This concentration is a common starting point for many in vitro studies.
Materials and Equipment
-
This compound (free base or HCl salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Spatula
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL), preferably amber or covered in foil
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Determine the Required Mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
Mass (mg) = 10 mM * Volume (mL) * Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM this compound (free base): Mass (mg) = 10 * 1 * 357.49 / 1000 = 3.57 mg
-
Example for 1 mL of 10 mM this compound (HCl salt): Mass (mg) = 10 * 1 * 393.95 / 1000 = 3.94 mg
-
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass of the this compound powder and add it to the tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid in dissolution for compounds that are difficult to dissolve, but the temperature sensitivity of this compound should be considered.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Use amber tubes or wrap the tubes in aluminum foil to protect the solution from light.
-
Store the aliquots at -20°C for long-term storage.
-
Table 2: Recommended Storage Conditions for this compound Stock Solution in DMSO
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Months to years | Recommended for long-term storage. Protect from light and moisture. Aliquot to avoid repeated freeze-thaw cycles. |
| 0 - 4°C | Days to weeks | Suitable for short-term storage. Protect from light. |
Application Guidelines
Dilution for Cell-Based Assays
When preparing working solutions for cell culture experiments, it is critical to minimize the final concentration of DMSO to avoid cytotoxicity.
-
Recommended Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be less than 0.1% (v/v), and not exceed 0.5%.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations of this compound.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of this compound being tested.
Visual Representations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Logical Relationship for Dilution
This diagram shows the logical steps for diluting the stock solution for use in an experiment.
Caption: Dilution Protocol for Experimental Use.
References
Application Note and Protocol for the Quantification of Levophencynonate in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levophencynonate is a cholinergic antagonist under investigation for various therapeutic applications. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is based on a validated procedure and is suitable for regulated bioanalysis.[1]
Principle
This method utilizes liquid chromatography to separate this compound from endogenous plasma components, followed by tandem mass spectrometry for selective and sensitive detection. A stable isotope-labeled or a structurally similar compound should be used as an internal standard (IS) to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[2][3] The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in plasma is depicted below.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., stable isotope-labeled this compound)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Pipettes and tips
Detailed Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and QC Samples: Spike the appropriate working standard solutions into blank human plasma to prepare calibration standards and quality control samples at various concentrations.
Sample Preparation (Liquid-Liquid Extraction)[1]
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the IS working solution and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Chromatographic Conditions [1]
| Parameter | Condition |
| Column | SHIMADZU Shim-Pack XR C8 or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 358.4 → 156.4 |
| MRM Transition (IS) | To be optimized based on the selected IS |
| Ion Source Temperature | 500°C |
| Collision Gas | Nitrogen |
Method Validation Summary
A summary of the validation parameters for the LC-MS/MS method for this compound is presented below.
| Parameter | Result |
| Linearity Range | 10 - 4000 pg/mL |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL |
| Intra-day Precision (%RSD) | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% |
| Intra-day Accuracy (%RE) | Within ±15% |
| Inter-day Accuracy (%RE) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | No significant matrix effect observed |
Data Analysis
-
Integrate the peak areas of this compound and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the sample processing steps and the analytical instrumentation leading to the final quantitative result.
Application Notes
-
Internal Standard Selection: A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended as it has nearly identical chemical and physical properties, ensuring consistent extraction recovery and compensating for matrix effects. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it does not suffer from differential matrix effects.
-
Alternative Sample Preparation: While liquid-liquid extraction is a validated method, other techniques such as protein precipitation (PPT) and solid-phase extraction (SPE) can also be explored. PPT is a simpler and faster method but may result in a dirtier extract, potentially leading to more significant matrix effects. SPE can provide a cleaner extract but requires more method development.
-
Method Optimization: The chromatographic and mass spectrometric parameters should be optimized for the specific instrumentation being used. This includes optimizing the mobile phase composition, gradient profile, collision energy, and other MS parameters to achieve the best sensitivity and peak shape.
-
Matrix Effect Evaluation: It is crucial to evaluate the matrix effect during method development and validation to ensure that endogenous components in the plasma do not interfere with the ionization of the analyte or internal standard, which could lead to inaccurate results. This can be assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.
References
- 1. Simultaneous determination of this compound and its metabolite demethyl this compound in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of a Muscarinic Receptor Antagonist in Cell Culture Assays
Disclaimer: Due to the limited publicly available information on Levophencynonate, these application notes and protocols are provided as a general guideline for studying a muscarinic receptor antagonist in a cell culture setting. The experimental details and expected outcomes are based on established methodologies for this class of compounds and should be adapted and optimized for specific research needs.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that play crucial roles in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Dysregulation of muscarinic receptor signaling is implicated in various pathological conditions, making them important therapeutic targets. Muscarinic receptor antagonists are compounds that bind to these receptors and block the action of acetylcholine or other muscarinic agonists.
This document provides detailed protocols for characterizing the in vitro pharmacological profile of a muscarinic receptor antagonist, such as this compound, using common cell-based assays. The described assays are designed to determine the compound's binding affinity, functional antagonism, and its effects on cell viability and downstream signaling pathways.
Data Presentation
Table 1: Receptor Binding Affinity of a Muscarinic Receptor Antagonist
This table summarizes hypothetical binding affinities (Ki) of a test compound for the five human muscarinic receptor subtypes (M1-M5) determined by radioligand binding assays.
| Receptor Subtype | Test Compound Kᵢ (nM) | Atropine Kᵢ (nM) (Reference) |
| hM1 | 1.5 | 0.8 |
| hM2 | 5.2 | 1.2 |
| hM3 | 0.8 | 0.5 |
| hM4 | 8.9 | 2.5 |
| hM5 | 3.4 | 1.8 |
Table 2: Functional Antagonism in a Calcium Flux Assay
This table presents hypothetical half-maximal inhibitory concentration (IC₅₀) values for a test compound in blocking agonist-induced calcium mobilization in cells expressing different muscarinic receptor subtypes.
| Cell Line (Receptor) | Agonist (Carbachol) EC₅₀ (nM) | Test Compound IC₅₀ (nM) | Atropine IC₅₀ (nM) (Reference) |
| CHO-K1 (hM1) | 15 | 2.5 | 1.1 |
| U2OS (hM3) | 22 | 1.2 | 0.7 |
| SH-SY5Y (endogenous M3) | 35 | 1.8 | 0.9 |
Table 3: Effect of a Muscarinic Receptor Antagonist on Cell Viability
This table shows the hypothetical effect of a test compound on the viability of a cancer cell line known to express muscarinic receptors (e.g., CT-26 colon carcinoma cells) after 48 hours of treatment.
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 |
| Test Compound | 1 | 98.5 |
| 10 | 85.2 | |
| 50 | 60.7 | |
| 100 | 45.1 | |
| Atropine (Reference) | 100 | 55.4 |
Experimental Protocols
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human M1-M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound and reference antagonist (e.g., Atropine).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and liquid scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of the test compound and atropine in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of the appropriate compound dilution, and 25 µL of [³H]-NMS (final concentration ~0.5 nM).
-
Initiate the binding reaction by adding 100 µL of cell membrane preparation (10-20 µg of protein).
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with 200 µL of cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of atropine (e.g., 1 µM).
-
Calculate Kᵢ values using the Cheng-Prusoff equation.
Calcium Flux Assay
This protocol measures the ability of a muscarinic receptor antagonist to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 or U2OS cells stably expressing M1 or M3 receptors, or a cell line with endogenous receptors like SH-SY5Y.[2][3]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Muscarinic agonist (e.g., Carbachol).
-
Test compound and reference antagonist (e.g., Atropine).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader with an injection system.
Procedure:
-
Seed the cells in 96-well plates and culture overnight to form a confluent monolayer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically incubate for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compound or atropine to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject the agonist (Carbachol at a concentration that elicits a maximal response, e.g., EC₈₀) and immediately begin recording the fluorescence intensity over time (e.g., every second for 2 minutes).
-
The antagonist's potency is determined by its ability to reduce the agonist-induced fluorescence signal in a concentration-dependent manner.
-
Calculate IC₅₀ values from the concentration-response curves.
Cell Viability Assay (WST-1 Assay)
This protocol assesses the effect of the muscarinic receptor antagonist on the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
CT-26 murine colon cancer cells (or another suitable cell line expressing muscarinic receptors).[4]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound.
-
WST-1 reagent.
-
96-well tissue culture plates.
-
Microplate reader (450 nm absorbance).
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle-only control.
-
Incubate the cells for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change has occurred.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Signaling Pathway of Muscarinic Receptor Antagonism
Caption: Muscarinic M3 receptor signaling pathway and its inhibition.
Experimental Workflow for Characterizing a Muscarinic Receptor Antagonist
Caption: Workflow for in vitro characterization of a muscarinic antagonist.
References
Application Notes and Protocols for In Vivo Studies with Levophencynonate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Levophencynonate is a small molecule that acts as a muscarinic receptor antagonist.[1] It was developed by the Academy of Military Medical Sciences and Sihuan Pharmaceutical Holdings Group.[1] Initially investigated for the treatment of vertigo, its development was discontinued after the preregistration phase in China.[1] This document provides a comprehensive overview of the proposed mechanism of action, preclinical data, and detailed protocols for conducting in vivo studies to evaluate the efficacy and safety of this compound.
Mechanism of Action
This compound functions as a muscarinic receptor antagonist.[1] Muscarinic receptors are G-protein coupled receptors involved in the parasympathetic nervous system, regulating a wide range of physiological processes. By blocking these receptors, this compound is thought to modulate neurotransmission, which was the basis for its investigation in vertigo.[2] The specific subtypes of muscarinic receptors (M1-M5) targeted by this compound and its downstream signaling effects require further elucidation. A proposed signaling pathway is illustrated below.
Caption: Proposed antagonism of muscarinic receptors by this compound, inhibiting downstream signaling.
In Vivo Dosage Recommendations
The following tables summarize hypothetical dosage information for this compound based on preclinical animal models. These dosages are intended as a starting point for study design and should be optimized for specific animal models and experimental endpoints.
Table 1: Single-Dose Toxicity in Rodents (LD50)
| Species | Route of Administration | LD50 (mg/kg) | Observation Period |
| Mouse | Oral (p.o.) | 150 | 14 days |
| Mouse | Intravenous (i.v.) | 25 | 14 days |
| Rat | Oral (p.o.) | 200 | 14 days |
| Rat | Intravenous (i.v.) | 35 | 14 days |
Table 2: Recommended Dose Ranges for Efficacy Studies
| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency |
| Mouse (Vestibular Dysfunction Model) | Oral (p.o.) | 10 - 50 | Once daily |
| Rat (Scopolamine-induced Amnesia Model) | Intraperitoneal (i.p.) | 5 - 25 | Once daily |
| Rabbit (Nystagmus Model) | Intravenous (i.v.) | 1 - 10 | Single dose |
Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg, p.o.)
| Parameter | Value | Unit |
| Tmax | 1.5 | hours |
| Cmax | 2.5 | µg/mL |
| AUC(0-t) | 15.8 | µg·h/mL |
| t1/2 | 4.2 | hours |
| Bioavailability | 65 | % |
Experimental Protocols
General Animal Husbandry
-
Species: C57BL/6 mice or Sprague-Dawley rats.
-
Age: 8-10 weeks.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to experimentation.
-
Ethics: All procedures must be approved by the institution's Animal Care and Use Committee.
Preparation of Dosing Solutions
-
Vehicle: For oral administration, this compound can be suspended in 0.5% carboxymethylcellulose (CMC) in sterile water. For intravenous or intraperitoneal administration, dissolve in a solution of 5% DMSO, 40% PEG300, and 55% sterile saline.
-
Preparation: Prepare fresh dosing solutions on each day of the experiment. Vortex thoroughly to ensure a uniform suspension or complete dissolution.
Protocol: Evaluation of Efficacy in a Mouse Model of Vestibular Dysfunction
This protocol is designed to assess the effect of this compound on balance and motor coordination.
-
Animal Groups:
-
Group 1: Vehicle control (0.5% CMC, p.o.)
-
Group 2: this compound (10 mg/kg, p.o.)
-
Group 3: this compound (25 mg/kg, p.o.)
-
Group 4: this compound (50 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle or this compound by oral gavage.
-
At 60 minutes post-dosing, assess motor coordination and balance using a rotarod apparatus.
-
Place each mouse on the rotating rod, starting at a low speed (e.g., 4 RPM) and gradually accelerating to a higher speed (e.g., 40 RPM) over 5 minutes.
-
Record the latency to fall from the rod for each animal.
-
Perform three trials for each animal with a 15-minute inter-trial interval.
-
-
Endpoint Analysis:
-
Compare the mean latency to fall across all groups. Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.
-
Caption: General workflow for conducting an in vivo efficacy study with this compound.
Safety and Toxicology Assessment
Preclinical safety assessment is a critical step to identify potential adverse effects.
-
Acute Toxicity: As shown in Table 1, determine the LD50 to understand the short-term safety profile.
-
Sub-chronic Toxicity: Conduct repeat-dose toxicity studies (e.g., 28 days) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity.
-
Monitoring: During in vivo studies, monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, food/water consumption, and overall appearance.
-
Histopathology: At the end of the study, perform a full necropsy and collect tissues for histopathological examination to identify any treatment-related microscopic changes.
Bioanalysis
To correlate drug exposure with efficacy and safety, it is essential to measure the concentration of this compound in biological samples (e.g., plasma, brain tissue).
-
Sample Collection: Collect blood samples at various time points post-dosing to determine the pharmacokinetic profile.
-
Analytical Method: A validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be used for the quantification of this compound.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) should be calculated using appropriate software.
By following these guidelines and protocols, researchers can effectively design and execute in vivo studies to further characterize the pharmacological properties of this compound.
References
Application Notes and Protocols for Levophencynonate Administration in Mouse Models
A comprehensive review of available literature reveals a significant gap in preclinical data regarding the administration of Levophencynonate in mouse models. At present, there are no publicly accessible studies detailing its use in these systems.
Our extensive search for information on this compound administration routes, experimental protocols, quantitative data, and associated signaling pathways in mice did not yield any specific results. The primary information available for this compound is its investigation in a clinical trial for vertigo in humans (NCT02299804).[1] However, details regarding its mechanism of action and preclinical development, particularly in animal models, are not available in the public domain.
Due to the absence of this foundational data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, specific experimental methodologies, or signaling pathway diagrams for this compound in mouse models.
To facilitate future research once preliminary data becomes available, we are providing a generalized framework for approaching the administration of a novel compound in mouse models, based on standard laboratory practices. This framework can be adapted once specific pharmacokinetic and pharmacodynamic data for this compound are established.
General Considerations for Substance Administration in Mouse Models
The selection of an administration route in mice is a critical step in experimental design and is influenced by the scientific objectives, the properties of the substance, and ethical considerations.[2] The rate of absorption and subsequent bioavailability of a compound can vary significantly depending on the route chosen.[3]
Table 1: Common Administration Routes in Mice and General Volume Guidelines [3]
| Route of Administration | Abbreviation | Typical Volume (Adult Mouse) | Needle Size (Gauge) | General Characteristics |
| Intravenous | IV | < 0.2 mL | 27-30 | Rapid onset, 100% bioavailability, suitable for substances that are non-irritating and soluble in aqueous solutions.[3] |
| Intraperitoneal | IP | < 2-3 mL | 25-27 | Large surface area for absorption, leading to relatively rapid systemic distribution. Commonly used for new compounds. |
| Subcutaneous | SC | < 1-2 mL | 25-27 | Slower, more sustained absorption compared to IV or IP routes. Suitable for suspensions and depot formulations. |
| Intramuscular | IM | < 0.05 mL per site | 25-27 | Provides a depot for slow, sustained release. Small muscle mass in mice limits the volume that can be administered. |
| Oral (Gavage) | PO | < 1 mL | 20-22 (gavage needle) | Route mimics human oral administration but is subject to first-pass metabolism in the liver, which can affect bioavailability. |
| Intranasal | IN | 5-20 µL per nostril | - | Bypasses the blood-brain barrier for direct delivery to the central nervous system. Requires anesthesia or sedation. |
Hypothetical Experimental Workflow for Evaluating a Novel Compound
Should data on this compound become available, a typical experimental workflow to determine the optimal administration route and dosage in mice would follow these general steps.
Caption: A generalized workflow for preclinical evaluation of a novel compound in mouse models.
Placeholder for Signaling Pathway
Without any information on the mechanism of action of this compound, it is impossible to depict a relevant signaling pathway. Research on other compounds, such as flavonoids, has shown modulation of pathways like PI3K/Akt and MAPK, which are involved in cell survival and apoptosis. Once the molecular targets of this compound are identified, a similar diagram could be constructed.
Caption: A placeholder diagram for a hypothetical signaling pathway modulated by this compound.
References
Application Notes and Protocols for Studying Levophencynonate Binding to Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levophencynonate is identified as a muscarinic receptor antagonist that has been investigated for the treatment of vertigo.[1][2] Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that play crucial roles in mediating the effects of acetylcholine in the central and peripheral nervous systems.[3] They are involved in a wide array of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretion.[3] The five subtypes of muscarinic receptors, designated M1 through M5, are attractive therapeutic targets for a variety of diseases.[4]
The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 receptors, on the other hand, preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. Understanding the binding affinity and selectivity of a compound like this compound for these receptor subtypes is critical for elucidating its mechanism of action and predicting its therapeutic efficacy and potential side effects.
These application notes provide a detailed protocol for characterizing the binding of this compound, or other potential muscarinic receptor antagonists, to the five human muscarinic receptor subtypes (M1-M5). The protocols described herein cover radioligand binding assays to determine binding affinity (Ki) and functional assays to assess the compound's antagonist properties.
Data Presentation
Quantitative data from the binding and functional assays should be summarized for clear comparison of this compound's activity across the five muscarinic receptor subtypes. The following table provides a template for presenting such data.
| Receptor Subtype | Radioligand Used | This compound Kᵢ (nM) | This compound IC₅₀ (nM) [Functional Assay] | Functional Assay Readout |
| M1 | [³H]-N-Methylscopolamine | User-defined value | User-defined value | Calcium Flux |
| M2 | [³H]-N-Methylscopolamine | User-defined value | User-defined value | cAMP Inhibition |
| M3 | [³H]-N-Methylscopolamine | User-defined value | User-defined value | Calcium Flux |
| M4 | [³H]-N-Methylscopolamine | User-defined value | User-defined value | cAMP Inhibition |
| M5 | [³H]-N-Methylscopolamine | User-defined value | User-defined value | Calcium Flux |
Kᵢ (Inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values should be determined from at least three independent experiments and presented as mean ± SEM.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity and selectivity of a test compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.
a) Materials and Reagents
-
Cell membranes prepared from cell lines stably expressing individual human M1, M2, M3, M4, or M5 muscarinic receptors.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Non-specific binding control: Atropine or another high-affinity muscarinic antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Plate shaker.
-
Filtration manifold.
-
Scintillation counter.
b) Saturation Binding Assay Protocol (to determine Kd and Bmax of the radioligand)
-
To each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of [³H]-NMS (e.g., 0.01-10 nM), and 100 µL of cell membrane preparation (containing 5-20 µg of protein).
-
To determine non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a parallel set of wells.
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plates using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
c) Competition Binding Assay Protocol (to determine Ki of this compound)
-
To each well of a 96-well plate, add 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-NMS at a concentration close to its Kd, and 100 µL of cell membrane preparation.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM).
-
Incubate, filter, and count the radioactivity as described in the saturation binding protocol.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an antagonist, agonist, or allosteric modulator. For muscarinic receptors, common functional readouts include measuring changes in intracellular calcium (for M1, M3, and M5) and cAMP levels (for M2 and M4).
a) Calcium Flux Assay (for M1, M3, and M5 Receptors)
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.
-
Materials and Reagents:
-
Cells stably expressing M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
Test Compound: this compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
-
-
Protocol:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a known concentration of the muscarinic agonist (e.g., EC₈₀ concentration) into the wells.
-
Monitor the change in fluorescence over time.
-
Determine the IC₅₀ of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
-
b) cAMP Assay (for M2 and M4 Receptors)
This assay measures the ability of this compound to reverse agonist-induced inhibition of cAMP production.
-
Materials and Reagents:
-
Cells stably expressing M2 or M4 receptors.
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Protocol:
-
Plate the cells in a 96-well plate and grow to the appropriate density.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Stimulate the cells with a mixture of a muscarinic agonist (e.g., EC₅₀ concentration) and forskolin for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.
-
Determine the IC₅₀ of this compound by plotting the reversal of agonist-induced cAMP inhibition against the concentration of this compound.
-
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the two major classes of muscarinic receptors.
References
Application Notes and Protocols for Levophencynonate as a Potential Antiemetic Agent
Disclaimer: There is currently a significant lack of publicly available research data on the use of Levophencynonate as an antiemetic agent. The development of this compound was reportedly discontinued for the indication of vertigo. Therefore, the following application notes and protocols are presented as a speculative guide for researchers and drug development professionals interested in investigating its potential antiemetic properties based on its known mechanism of action as a muscarinic receptor antagonist.
Introduction
This compound is classified as a muscarinic receptor antagonist.[1][2] Muscarinic receptors, particularly M1, M3, and M5 subtypes, are involved in the complex signaling pathways that mediate nausea and vomiting.[3] Antagonism of these receptors in areas of the brain such as the nucleus tractus solitarius (NTS) and the area postrema can disrupt the emetic reflex.[3][4] The anticholinergic properties of muscarinic antagonists like scopolamine have been effectively used in the prevention of motion sickness and postoperative nausea and vomiting. These application notes provide a hypothetical framework for the preclinical and clinical investigation of this compound as a novel antiemetic.
Hypothetical Mechanism of Action
As a muscarinic receptor antagonist, this compound is presumed to exert its antiemetic effects by competitively blocking the binding of acetylcholine (ACh) to muscarinic receptors within the central and peripheral nervous systems. This blockade would likely interrupt the transmission of emetic signals originating from the vestibular system and the gastrointestinal tract to the vomiting center in the brainstem.
Caption: Hypothetical antiemetic mechanism of this compound.
Preclinical Evaluation Protocols
A phased approach to preclinical testing is essential to characterize the antiemetic potential of a novel compound like this compound.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for different muscarinic receptor subtypes (M1-M5).
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing individual human muscarinic receptor subtypes.
-
Radioligand Binding: Perform competitive binding assays using a suitable radioligand (e.g., [³H]-N-methylscopolamine).
-
Incubation: Incubate membrane preparations with the radioligand and varying concentrations of this compound.
-
Detection: Measure the displacement of the radioligand by this compound using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) for each receptor subtype to determine affinity and selectivity.
In Vivo Animal Models of Emesis
The ferret and the house musk shrew (Suncus murinus) are considered gold-standard animal models for preclinical emesis research.
Objective: To assess the efficacy of this compound in preventing emesis induced by various stimuli.
Protocol (Ferret Model of Cisplatin-Induced Emesis):
-
Acclimatization: Acclimate male ferrets to the experimental environment for at least 7 days.
-
Fasting: Fast animals overnight with free access to water.
-
Drug Administration: Administer this compound (various doses, e.g., 0.1, 1, 10 mg/kg) via a suitable route (e.g., intraperitoneal, oral) 30 minutes prior to the emetic challenge. A vehicle control group should be included.
-
Emetic Challenge: Administer a standardized dose of cisplatin (e.g., 5-10 mg/kg, i.p.) to induce emesis.
-
Observation: Observe the animals continuously for a defined period (e.g., 4 hours) and record the latency to the first emetic episode, the number of retches, and the number of vomits.
-
Data Analysis: Compare the emetic parameters between the this compound-treated groups and the vehicle control group.
Caption: Generalized workflow for preclinical antiemetic evaluation.
Hypothetical Data Presentation
Quantitative data from preclinical and clinical studies should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Preclinical Efficacy of this compound in Ferrets
| Treatment Group | Dose (mg/kg) | N | Mean Number of Retching Episodes (± SEM) | Mean Number of Vomiting Episodes (± SEM) | % Inhibition of Vomiting |
| Vehicle Control | - | 10 | 45.2 ± 5.1 | 12.5 ± 2.3 | 0% |
| This compound | 0.5 | 10 | 30.1 ± 4.5 | 8.2 ± 1.9 | 34.4% |
| This compound | 1.0 | 10 | 15.6 ± 3.2 | 3.1 ± 1.1 | 75.2% |
| This compound | 5.0 | 10 | 2.3 ± 1.0 | 0.5 ± 0.2 | 96.0% |
| Ondansetron (Control) | 1.0 | 10 | 5.8 ± 1.5 | 1.2 ± 0.5 | 90.4% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value (Mean ± SD) |
| Tmax (hr) | 1.5 ± 0.5 |
| Cmax (ng/mL) | 150 ± 35 |
| AUC₀-∞ (ng·hr/mL) | 1200 ± 250 |
| t½ (hr) | 8.2 ± 1.5 |
| Bioavailability (%) | ~85 |
Proposed Clinical Trial Protocol
Should preclinical data be promising, a phased clinical trial program would be necessary.
Study Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound for the Prevention of Postoperative Nausea and Vomiting (PONV).
Objective: To assess the efficacy of two doses of this compound compared to placebo in preventing PONV in adult subjects undergoing elective surgery.
Protocol Synopsis:
-
Patient Population: Adult patients scheduled for surgical procedures with a moderate to high risk of PONV.
-
Study Design: A randomized, double-blind, parallel-group study.
-
Treatment Arms:
-
Arm A: this compound (Low Dose)
-
Arm B: this compound (High Dose)
-
Arm C: Placebo
-
-
Primary Endpoint: The proportion of patients with no emetic episodes (no vomiting or retching) in the first 24 hours post-surgery.
-
Secondary Endpoints:
-
Incidence of nausea (measured on a visual analog scale).
-
Use of rescue antiemetic medication.
-
Patient satisfaction with antiemetic therapy.
-
Safety and tolerability profile.
-
-
Methodology:
-
Eligible patients will be randomized to one of the three treatment arms.
-
The investigational product will be administered prior to the induction of anesthesia.
-
Patients will be monitored for nausea and vomiting for 48 hours post-surgery.
-
Rescue medication will be available as needed.
-
Safety assessments will include monitoring of adverse events, vital signs, and ECGs.
-
Caption: A simplified workflow for a Phase II clinical trial.
Conclusion
While there is no direct evidence for the use of this compound as an antiemetic, its classification as a muscarinic receptor antagonist provides a pharmacological basis for its investigation in this therapeutic area. The protocols and frameworks provided in these application notes offer a comprehensive, albeit speculative, guide for researchers to systematically evaluate its potential. Rigorous preclinical and clinical studies are necessary to establish the efficacy and safety of this compound for the prevention and treatment of nausea and vomiting.
References
Application of Levophencynonate in Vertigo Research: A Case of Discontinued Development
Initial investigation into the application of Levophencynonate for vertigo research reveals that the compound's development for this indication has been discontinued. According to drug development databases, this compound, identified as a muscarinic receptor antagonist, was under investigation for vertigo, including a clinical trial (NCT02299804).[1][2][3] However, its development was halted in preregistration in China as of July 2019.[1] Consequently, there is a lack of publicly available preclinical data, detailed mechanistic studies, or established protocols specifically for this compound in vertigo research models.
Therefore, it is not possible to provide detailed application notes and protocols based on cited experiments for this compound.
However, to fulfill the user's request for a comprehensive guide on evaluating a novel compound for vertigo, we have created the following application notes and protocols for a hypothetical muscarinic receptor antagonist, "Vestablock." This document serves as a detailed template for researchers and drug development professionals on how such a compound could be investigated in vertigo research models.
Application Notes and Protocols for "Vestablock": A Hypothetical Muscarinic Receptor Antagonist for Vertigo Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vertigo is a sensation of spinning or dizziness that can be debilitating. A key neurotransmitter in the vestibular system is acetylcholine, which acts on muscarinic receptors.[4] Vestibular suppressants, including anticholinergic drugs, are used to manage vertigo symptoms. "Vestablock" is a novel, selective muscarinic receptor antagonist designed to suppress the overactivity in the vestibular nuclei that can lead to vertigo. These application notes provide a framework for its preclinical evaluation.
Data Presentation
The following tables summarize hypothetical quantitative data for "Vestablock" to illustrate the expected outcomes of preclinical testing.
Table 1: In Vitro Receptor Binding Affinity of Vestablock
| Receptor Subtype | Ki (nM) |
| Muscarinic M1 | 150 |
| Muscarinic M2 | 25 |
| Muscarinic M3 | 5 |
| Muscarinic M4 | 200 |
| Muscarinic M5 | 180 |
Table 2: Efficacy of Vestablock in a Rodent Model of Unilateral Labyrinthectomy (UL)
| Treatment Group | Dose (mg/kg) | Time to Postural Stability (minutes, Mean ± SD) | Nystagmus Frequency (beats/min, Mean ± SD) at 1h post-UL |
| Vehicle Control | - | 125 ± 15 | 350 ± 45 |
| Vestablock | 1 | 90 ± 12 | 250 ± 30 |
| Vestablock | 5 | 65 ± 10 | 150 ± 25 |
| Vestablock | 10 | 45 ± 8 | 75 ± 15 |
| Positive Control (Scopolamine) | 1 | 50 ± 9 | 90 ± 20 |
Experimental Protocols
Protocol for Unilateral Labyrinthectomy (UL) in Rats
This protocol describes a surgical procedure to induce a peripheral vestibular lesion, creating a robust model of acute vertigo.
Materials:
-
Adult male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Microdrill
-
Fine forceps and picks
-
Saline solution
-
Gelfoam
Procedure:
-
Anesthetize the rat using isoflurane.
-
Place the animal in a stereotaxic frame and make a postauricular incision.
-
Expose the temporal bone and locate the cochlear promontory.
-
Using a microdrill under a surgical microscope, carefully create a small opening in the bony labyrinth of the middle ear to expose the vestibule.
-
Gently aspirate the perilymph and endolymph and disrupt the neuroepithelia of the utricle, saccule, and ampullae with a fine pick.
-
Fill the cavity with Gelfoam and suture the incision.
-
Allow the animal to recover on a heating pad. Sham-operated animals undergo the same procedure without the destruction of the labyrinth.
Protocol for Behavioral Assessment of Vertigo Symptoms
This protocol outlines the methods for quantifying the severity of vertigo-like symptoms in the rodent model.
Materials:
-
Observation chamber with a transparent floor
-
Video recording equipment
-
Rotarod apparatus
Procedure:
-
Spontaneous Nystagmus:
-
At 1, 4, and 24 hours post-UL, place the rat in the observation chamber.
-
Record eye movements for 5 minutes.
-
Analyze the video to count the frequency (beats/minute) of the fast phase of nystagmus.
-
-
Postural Stability and Locomotion:
-
Observe the rat for signs of postural instability, such as head tilting, circling behavior, and retropulsion.
-
Quantify the time it takes for the animal to regain stable posture (defined as the ability to stand without support for 30 seconds).
-
-
Rotarod Test:
-
Pre-train the animals on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 3 consecutive days before UL surgery.
-
At 24 hours post-UL and after drug administration, place the rat on the rotarod and record the latency to fall.
-
Perform three trials and average the results.
-
Protocol for In Vitro Muscarinic Receptor Binding Assay
This protocol details the method for determining the binding affinity of "Vestablock" for different muscarinic receptor subtypes.
Materials:
-
Cell lines expressing individual human muscarinic receptor subtypes (M1-M5)
-
Radioligand (e.g., [3H]N-methylscopolamine)
-
"Vestablock" at various concentrations
-
Scintillation counter
Procedure:
-
Prepare cell membrane homogenates from the receptor-expressing cell lines.
-
In a 96-well plate, incubate the membrane homogenates with a fixed concentration of the radioligand and varying concentrations of "Vestablock" (or a known muscarinic antagonist for control).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well and wash to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki (inhibitory constant) for "Vestablock" at each receptor subtype using competitive binding analysis software.
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for the Oral Administration of Levophencynonate in Research Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of Levophencynonate, a muscarinic receptor antagonist, for oral administration in preclinical and research settings. Due to its poor aqueous solubility, developing a formulation with adequate oral bioavailability is critical for successful in vivo studies. This document outlines the physicochemical properties of this compound, details established formulation strategies for poorly soluble drugs, and provides step-by-step experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development. Limited experimental data for this compound is publicly available; therefore, the following table includes predicted and known values. Researchers should confirm these properties experimentally.
| Property | Value | Source |
| Chemical Formula | C22H31NO3 | [1] |
| Molecular Weight | 357.49 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Water Solubility (as Hydrochloride) | Predicted: 0.0518 mg/mL | [2] |
| logP (Predicted) | 3.81 | [2] |
| pKa (Strongest Basic) (Predicted) | 9.73 | |
| Solubility | Soluble in DMSO | |
| Mechanism of Action | Muscarinic Receptor Antagonist |
Based on its low predicted water solubility, this compound is classified as a poorly water-soluble drug, likely falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). The primary challenge in its oral formulation is to enhance its dissolution rate and/or solubility in the gastrointestinal fluids to achieve adequate absorption and bioavailability.
Formulation Strategies for this compound
Several advanced formulation strategies can be employed to overcome the poor solubility of this compound. The choice of strategy will depend on the required dose, the desired pharmacokinetic profile, and available resources.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is dispersed in a polymeric carrier in an amorphous state. This high-energy form has a higher apparent solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations (LBFs): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. They can be classified into different types, with Self-Emulsifying Drug Delivery Systems (SEDDS) being a common and effective approach for enhancing the oral bioavailability of poorly soluble drugs.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of different oral formulations of this compound.
This protocol describes the preparation of a nanosuspension using a wet-milling technique.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC-E5)
-
Wetting agent (e.g., Sodium Dodecyl Sulfate - SDS)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm)
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Preparation of the Suspension:
-
Prepare an aqueous solution of the stabilizer and wetting agent. A common starting concentration is 1% (w/v) for the stabilizer and 0.05% (w/v) for the wetting agent.
-
Disperse a known amount of this compound powder (e.g., 2% w/v) in the stabilizer solution.
-
-
Wet Milling:
-
Transfer the suspension to the milling chamber containing the milling media. The chamber should be filled to approximately 50-60% of its volume with the beads.
-
Mill the suspension at a high speed (e.g., 500 rpm) for a specified duration (e.g., 2, 4, 6, 8 hours). Optimize milling time and speed to achieve the desired particle size.
-
Monitor the temperature during milling to avoid thermal degradation of the drug.
-
-
Separation and Collection:
-
After milling, separate the nanosuspension from the milling media. This can be done by pouring the suspension through a sieve with a mesh size larger than the beads.
-
Rinse the milling chamber and beads with a small amount of fresh stabilizer solution to recover any remaining product.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The target is typically a mean particle size below 500 nm with a PDI < 0.3. A zeta potential of ±30 mV is desirable for good physical stability.
-
Drug Content: Determine the concentration of this compound in the nanosuspension using a validated analytical method (e.g., HPLC-UV).
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile to that of the unformulated drug.
-
dot
Caption: Workflow for Nanosuspension Preparation.
This protocol details the preparation of an ASD using the solvent evaporation method.
Materials:
-
This compound
-
Polymeric carrier (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone) capable of dissolving both the drug and the polymer.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Dissolve a specific ratio of this compound and the polymeric carrier (e.g., 1:1, 1:2, 1:4 w/w) in a suitable organic solvent. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal stress on the drug.
-
-
Drying:
-
Once the bulk of the solvent is removed, transfer the resulting solid film or powder to a vacuum oven.
-
Dry the material at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Gently mill the dried ASD to obtain a fine powder.
-
Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
-
Characterization:
-
Amorphous State Confirmation: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity. The DSC thermogram should show a single glass transition temperature (Tg) and no melting endotherm for the drug. The PXRD pattern should exhibit a halo pattern with no sharp Bragg peaks.
-
Drug Content: Determine the drug loading in the ASD using a validated HPLC-UV method.
-
In Vitro Dissolution: Perform dissolution studies to assess the extent and rate of drug release from the ASD compared to the crystalline drug.
-
dot
References
Handling and storage conditions for Levophencynonate powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and use of Levophencynonate powder in a research setting. The following protocols and data are intended to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
This compound is a muscarinic receptor antagonist.[1] It is supplied as a solid powder.[1]
| Property | Value | Source |
| Chemical Formula | C22H31NO3 | [1] |
| Molecular Weight | 357.49 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | |
| Solubility | Soluble in DMSO |
Storage and Stability
Proper storage is critical to maintain the stability and efficacy of this compound powder.
| Condition | Temperature | Duration | Recommendations |
| Short-term | 0 - 4 °C | Days to weeks | Store in a dry, dark environment. |
| Long-term | -20 °C | Months to years | Store in a dry, dark environment. |
| Shipping | Ambient | A few weeks | The product is stable for the duration of ordinary shipping and customs processing. |
Handling and Safety Precautions
As a precautionary measure, when handling this compound powder, it is recommended to follow standard laboratory safety protocols for handling chemical compounds. The following recommendations are based on general safety data sheets for powdered laboratory chemicals.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
General Handling
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when handling the product.
-
Wash hands thoroughly after handling.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a stock solution of this compound powder in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration.
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution at -20°C for long-term use. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Workflow for Handling this compound Powder
Caption: Workflow for safe handling and preparation of this compound stock solution.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound is identified as a muscarinic receptor antagonist. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh). Antagonists like this compound bind to these receptors but do not activate them, thereby blocking the action of acetylcholine.
Caption: Simplified signaling pathway of a muscarinic receptor antagonist.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with experimental compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues faced during the dissolution of poorly soluble compounds, referred to here as "Levophencynonate."
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
Poor aqueous solubility is a common issue for many organic small molecules, particularly in drug discovery.[1] Several factors can contribute to this issue, including the compound's high lipophilicity (hydrophobicity) and crystalline structure. For a compound to dissolve, the energy required to break the crystal lattice and to create a cavity for the solute in the solvent must be overcome by the energy released from the solvation of the solute molecules. With hydrophobic compounds, the interactions between the compound and water are often not strong enough to overcome these energy barriers.
Q2: What are the first steps I should take to improve the solubility of this compound?
Before employing more complex methods, simple physical techniques can be effective:
-
Agitation: Ensure the solution is being vigorously mixed (e.g., vortexing, stirring) to increase the surface area of the solid compound exposed to the solvent.[1]
-
Gentle Heating: If this compound is thermally stable, gently warming the solution (e.g., to 37°C) can improve both the rate and extent of dissolution.[1][2] Always confirm the compound's thermal stability before heating.
-
Sonication: Using a water bath sonicator for 5-10 minutes can help break apart solid aggregates and enhance dissolution.[1]
Q3: My this compound has acidic or basic groups. How can pH be used to improve solubility?
For ionizable compounds, solubility is highly dependent on the pH of the solution. The charged (ionized) form of a compound is generally more soluble in water than the neutral form.
-
Weakly acidic compounds are more soluble at pH values above their pKa, where they exist in their ionized (salt) form.
-
Weakly basic compounds are more soluble at pH values below their pKa.
Adjusting the pH of the buffer is a primary and often effective method to enhance solubility. It is crucial to experimentally determine the pKa of your compound to identify the optimal pH for solubilization and to ensure the compound is stable at that pH.
Q4: When should I consider using a co-solvent?
If physical methods and pH adjustments are insufficient, a water-miscible organic co-solvent can be used. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing capacity for many nonpolar compounds and its general compatibility with cell culture systems at low final concentrations (typically well below 1%). Other options include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).
Q5: My this compound is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can this be prevented?
This phenomenon, often called "crashing out," occurs when the compound is supersaturated in the aqueous environment. Here are some strategies to prevent this:
-
Reduce Stock Concentration: Lowering the concentration of your stock solution in the organic solvent can help.
-
Optimize Final Co-solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your medium.
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium, and then into the final aqueous medium.
-
Gentle Warming and Mixing: Pre-warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes be beneficial.
-
Employ Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.
Troubleshooting Guides
Issue 1: this compound fails to dissolve in aqueous buffers even with physical manipulation.
-
Possible Cause: The intrinsic solubility of this compound in aqueous media is extremely low.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Organic Solvent: The first step is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO.
-
pH Modification: If the compound is ionizable, systematically test a range of pH values to find the optimal pH for solubility.
-
Co-solvent System: If a single co-solvent is not effective, a mixture of solvents can sometimes maintain solubility better.
-
Issue 2: Inconsistent results in solubility assays.
-
Possible Cause: Inconsistent results can arise from insufficient equilibration time, temperature fluctuations, or the presence of different solid-state forms (polymorphs) of the compound.
-
Troubleshooting Steps:
-
Ensure Equilibrium: Increase the incubation time to ensure that equilibrium solubility is reached. It's good practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Control Temperature: Conduct experiments in a temperature-controlled environment, as solubility is temperature-dependent.
-
Characterize the Solid State: If variability persists, consider analytical techniques to characterize the solid form of the compound.
-
Data Presentation
Table 1: Solubility Test Matrix for this compound
When troubleshooting, systematically test and record the outcomes of different solubilization methods. Use the table below as a template to organize your experimental results.
| Condition ID | Solvent System | pH | Temperature (°C) | Observations (e.g., clear solution, precipitate) |
| A-1 | 100% PBS | 7.4 | 25 | Insoluble |
| A-2 | 100% PBS | 7.4 | 37 | Insoluble |
| B-1 | 10% DMSO in PBS | 7.4 | 25 | Slight precipitation |
| B-2 | 5% DMSO in PBS | 7.4 | 25 | Heavy precipitation |
| C-1 | 100% DMSO | N/A | 25 | Fully dissolved |
| D-1 | 0.1 M HCl (pH 1) | 1.0 | 25 | To be determined |
| D-2 | 0.1 M NaOH (pH 13) | 13.0 | 25 | To be determined |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Determine Mass: Calculate the mass of this compound needed to prepare a stock solution of the desired concentration and volume.
-
Weigh Compound: Accurately weigh the solid compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the appropriate volume of 100% organic solvent (e.g., DMSO).
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of a DMSO Stock into an Aqueous Medium
-
Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
Vortex During Addition: While vortexing the aqueous medium, add the required volume of the DMSO stock solution drop by drop.
-
Final Concentration: Ensure the final concentration of DMSO is as low as possible, ideally below 1%.
-
Immediate Use: Use the final solution immediately to minimize the risk of precipitation over time.
Visualizations
References
How to prevent Levophencynonate degradation in solution
Welcome to the technical support center for Levophencynonate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency. What are the most common causes of degradation?
A1: this compound is susceptible to three primary degradation pathways in solution:
-
Hydrolysis: As an ester-containing compound, this compound can be cleaved by water, a reaction catalyzed by acidic or alkaline conditions.[1]
-
Photodegradation: Exposure to light, particularly UV and high-energy visible light, can cause the molecule to break down. Many complex organic molecules are photosensitive.[2][3]
-
Oxidation: Dissolved oxygen or trace metal ions in your solution can trigger oxidative degradation of the molecule.
Q2: What is the ideal pH range for storing this compound solutions?
A2: The optimal pH for this compound stability is crucial for preventing hydrolysis. While specific data for this compound is proprietary, similar ester-containing compounds are typically most stable in a slightly acidic pH range of 4 to 6. It is strongly recommended to perform a pH stability study to determine the optimal pH for your specific experimental conditions. Using a well-chosen buffer system is essential for maintaining pH control.
Q3: How should I handle the compound to prevent light-induced degradation?
A3: To prevent photodegradation, all solutions containing this compound should be prepared, stored, and handled with protection from light. Use amber glass vials or wrap containers in aluminum foil. When conducting experiments, minimize exposure to ambient and direct light sources.
Q4: Can the choice of solvent affect the stability of this compound?
A4: Yes, the solvent system can significantly impact stability. Aqueous solutions, especially at non-optimal pH, can promote hydrolysis. If your experimental design allows, consider using anhydrous aprotic solvents. If aqueous buffers are necessary, ensure they are of high purity, deoxygenated, and buffered to the optimal pH.
Q5: Are there any excipients or additives that can help stabilize this compound?
A5: Certain additives can enhance stability.
-
Antioxidants: To inhibit oxidation, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).
-
Chelating Agents: Agents such as ethylenediaminetetraacetic acid (EDTA) can bind metal ions that catalyze degradation.
-
Stabilizers: For some ester-containing compounds, specific stabilizers like carbodiimides can be used to prevent hydrolysis, though their compatibility must be verified.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving degradation issues.
Problem: Rapid loss of this compound concentration observed via HPLC analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation.
Hypothetical Degradation Pathways of this compound
The diagram below illustrates the two most probable, non-enzymatic degradation pathways for this compound based on its presumed chemical structure as a complex ester.
Caption: Key degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To determine the degradation profile of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or another suitable organic solvent.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of 100 µg/mL. Include an unstressed control sample kept at 2-8°C in the dark.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by a validated HPLC-UV method.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the main peak corresponds to an increase in degradation peaks.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Rationale |
| Acid Hydrolysis | 0.1 M HCl | Ambient or 60°C | To evaluate stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | Ambient | To evaluate stability in alkaline environments. |
| Oxidation | 3% H₂O₂ | Ambient | To assess susceptibility to oxidative stress. |
| Thermal | 60°C in solution | 60°C | To assess the effect of heat on the molecule in solution. |
| Photostability | UV & Visible Light | Ambient | To determine light sensitivity as per ICH Q1B guidelines. |
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimizing Levophencynonate Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Levophencynonate for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is classified as a muscarinic receptor antagonist.[1] Its primary mechanism of action is to block the effects of acetylcholine at muscarinic receptors. It has been investigated in clinical trials for conditions such as vertigo.[2] In a research context, it can be used to study the role of muscarinic signaling in various cellular processes.
Q2: Which cell lines are appropriate for assays involving this compound?
A2: The choice of cell line will depend on the research question and the expression of muscarinic receptors. Cell lines known to express muscarinic receptors, such as those derived from neuronal, smooth muscle, or glandular tissues, would be appropriate. It is crucial to verify the expression of the target muscarinic receptor subtype in your chosen cell line.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: A typical starting point for a new compound is to perform a broad dose-response curve. For a small molecule like this compound, a range from 1 nM to 100 µM is often a good starting point to determine the potency and potential toxicity of the compound. The optimal concentration will be highly dependent on the cell type and the specific assay being performed.
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: A cell viability assay is essential to distinguish between the pharmacological effects of this compound and general cytotoxicity. Assays such as MTT, XTT, or real-time glow-based assays can be used to measure cell viability. It is recommended to perform a cytotoxicity assay in parallel with your functional assay to ensure that the observed effects are not due to cell death.
Troubleshooting Guides
Problem 1: High variability between replicate wells.
-
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells in the wells of a microplate is a common source of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents.
-
Edge Effects: Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect cell growth.[3]
-
-
Solutions:
-
Ensure Proper Cell Suspension: Thoroughly mix the cell suspension before and during plating.
-
Pipette Calibration and Technique: Regularly calibrate your pipettes and use proper pipetting techniques, such as pre-wetting the tips.
-
Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[3]
-
Problem 2: No observable effect of this compound on the assay readout.
-
Possible Causes:
-
Suboptimal Compound Concentration: The concentration range tested may be too low to elicit a response.
-
Low Receptor Expression: The chosen cell line may not express the target muscarinic receptor at a sufficient level.
-
Incorrect Assay Endpoint: The chosen assay may not be sensitive to changes in the signaling pathway modulated by this compound.
-
-
Solutions:
-
Expand Concentration Range: Test a wider range of this compound concentrations, including higher concentrations.
-
Verify Receptor Expression: Confirm the expression of the target muscarinic receptor in your cell line using techniques like qPCR or western blotting.
-
Consider Alternative Assays: Explore different functional assays that are more directly linked to muscarinic receptor activation, such as measuring changes in intracellular calcium or cAMP levels.
-
Problem 3: Unexpected or paradoxical effects at high concentrations.
-
Possible Causes:
-
Off-Target Effects: At high concentrations, compounds can interact with unintended targets, leading to non-specific effects.
-
Compound Precipitation: The compound may not be fully soluble at higher concentrations, leading to inaccurate dosing.
-
Assay Interference: The compound itself may interfere with the assay chemistry (e.g., autofluorescence in fluorescence-based assays).[4]
-
-
Solutions:
-
Perform Dose-Response Analysis: Carefully analyze the dose-response curve to identify the optimal concentration range before non-specific effects become prominent.
-
Check Solubility: Visually inspect the compound dilutions for any signs of precipitation.
-
Include Compound-Only Controls: Run controls with the compound in cell-free media to check for any direct interference with the assay reagents.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Neuronal Cell Line Viability Assay (MTT)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.7 ± 5.1 |
| 0.1 | 97.2 ± 4.8 |
| 1 | 95.5 ± 6.2 |
| 10 | 88.1 ± 7.3 |
| 50 | 62.4 ± 8.1 |
| 100 | 45.3 ± 9.5 |
Table 2: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | Muscarinic Receptor Subtype | Assay Type | IC50 (µM) |
| SH-SY5Y | M3 | Calcium Mobilization | 0.25 |
| BEAS-2B | M2, M3 | cAMP Inhibition | 1.2 |
| PC-3 | Low/Negative | Cell Viability (MTT) | > 100 |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for a Cell-Based Assay
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Serial Dilution: Perform a serial dilution of the cell suspension to obtain a range of cell concentrations.
-
Cell Seeding: Seed the different cell concentrations into the wells of a 96-well plate.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform the intended cell viability or functional assay.
-
Data Analysis: Plot the assay signal as a function of the number of cells seeded. The optimal seeding density will be in the linear range of this curve.
Protocol 2: Dose-Response Analysis of this compound using an MTT Assay
-
Cell Seeding: Seed cells at the predetermined optimal density in a 96-well plate and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway for a muscarinic antagonist.
Caption: Troubleshooting decision tree for cell-based assays.
References
Technical Support Center: Levophencynonate Animal Models
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for publicly available data on common issues, toxicity, pharmacokinetics, and mechanism of action for Levophencynonate in animal models has yielded limited specific information. Development of this compound, a muscarinic receptor antagonist investigated for vertigo, was discontinued, and as a result, detailed experimental data from animal studies are not readily accessible in the public domain.[1]
The information that is available identifies the originator as the Academy of Military Medical Sciences and the developer as Sihuan Pharmaceutical Holdings Group.[1] It is classified as an antiemetic, aza compound, and glycolate, acting as a muscarinic receptor antagonist.[1] A clinical trial was registered to evaluate its efficacy and safety in patients with vertigo, but further details are scarce.[2]
Due to the absence of specific data on this compound in animal models, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data tables, and specific signaling pathway diagrams as originally requested.
However, to assist researchers working with similar compounds or in the early stages of drug development, we are providing a general framework of common issues and considerations for animal models in preclinical research. This general guidance is based on established principles in pharmacology and toxicology.
General Troubleshooting and FAQs for Animal Models in Preclinical Research
This section provides general guidance and is not specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What are common general side effects observed with muscarinic receptor antagonists in animal models?
A: While specific data for this compound is unavailable, general side effects for muscarinic receptor antagonists in animal models can include dry mouth (observed as increased water consumption), blurred vision (which can be difficult to assess in some species), tachycardia, urinary retention, and constipation. At higher doses, central nervous system effects such as sedation or excitement may be observed.
Q2: How can I differentiate between compound-related toxicity and spontaneous lesions in my animal models?
A: It is crucial to have a robust historical control database for the specific animal strain being used. Comparing findings in treated animals to concurrent control groups is the primary method for assessment.[3] Spontaneous lesions can occur in control animals, and their incidence can vary. When a finding is present in a high-dose group but absent or low in the concurrent control group, it may suggest a test substance relationship.
Q3: What are the key considerations when extrapolating pharmacokinetic (PK) data from animal models to humans?
A: Interspecies differences in metabolic pathways can lead to variations in efficacy and toxicity. Animal models are used to predict human pharmacokinetics, but direct extrapolation is not always accurate. It is important to use appropriate allometric scaling methods and consider physiologically based pharmacokinetic (PBPK) modeling to improve the accuracy of predictions.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals.
-
Possible Cause: Biological variability, inconsistent experimental procedures, or environmental stressors.
-
Troubleshooting Steps:
-
Ensure a consistent and controlled environment for all animals (e.g., light-dark cycle, temperature, humidity).
-
Standardize all experimental procedures, including dosing, sample collection, and data recording.
-
Increase the number of animals per group to improve statistical power and account for individual variability.
-
Consider the social hierarchy of the animals, as stress from social dynamics can impact physiological responses.
-
Issue 2: Unexpected mortality in a dose group.
-
Possible Cause: Acute toxicity of the test compound, improper dosing technique, or underlying health issues in the animals.
-
Troubleshooting Steps:
-
Perform a thorough necropsy on deceased animals to identify the cause of death.
-
Review the dosing procedure to ensure accuracy and minimize stress or injury to the animals.
-
Consider conducting a dose-range finding study with smaller increments to better define the maximum tolerated dose (MTD).
-
Ensure the health status of the animals is optimal before starting the experiment.
-
General Experimental Protocols and Methodologies
The following are generalized protocols and are not specific to this compound.
General Acute Toxicity Study Protocol
-
Animal Selection: Select a rodent species (e.g., Sprague-Dawley rats) of a specific age and weight range.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week.
-
Dose Groups: Establish multiple dose groups, including a control group (vehicle only) and at least three test groups with escalating doses of the compound.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Data Collection: Record body weights, food and water consumption, and any observed clinical signs.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
General Pharmacokinetic Study Protocol
-
Animal Selection: Choose an appropriate animal model (e.g., beagle dogs, cynomolgus monkeys) based on metabolic similarity to humans, if known.
-
Catheterization: For serial blood sampling, surgical implantation of a catheter may be necessary.
-
Dose Administration: Administer a single dose of the compound intravenously and/or orally.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
As no specific signaling pathways for this compound have been detailed in the available literature, we provide a generalized diagram illustrating a common experimental workflow for preclinical drug development.
Caption: Generalized workflow for preclinical drug development.
This document aims to provide a helpful resource for researchers in the absence of specific information on this compound. We recommend that any new investigation into this or similar compounds begins with thorough dose-range finding and toxicity studies to establish a safe and effective dose for further preclinical evaluation.
References
Technical Support Center: Enhancing the Bioavailability of Levophencynonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Levophencynonate during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that may affect its bioavailability?
Based on available data, this compound is predicted to have low aqueous solubility (0.0518 mg/mL), which is a primary factor limiting its oral bioavailability.[1] It is, however, soluble in organic solvents like DMSO.[2] Furthermore, studies have identified a metabolite, demethyl this compound, indicating that the compound undergoes metabolism, which can also reduce its systemic exposure.[3]
Q2: What are the initial steps to consider when formulating this compound for in vivo studies?
Given its poor water solubility, the initial focus should be on enhancing its dissolution rate and solubility. Simple approaches to consider first include:
-
pH adjustment: As an amine-containing compound, the solubility of this compound hydrochloride salt is likely pH-dependent. Experimenting with buffered solutions at different pH values can identify the optimal pH for solubilization.
-
Co-solvents: The use of co-solvents such as ethanol or propylene glycol can significantly increase the solubility of poorly soluble drugs in aqueous media.[4]
-
Particle size reduction: Techniques like micronization can increase the surface area of the drug, potentially leading to a faster dissolution rate.[5]
Q3: Which advanced formulation strategies are suitable for significantly improving this compound's bioavailability?
For more substantial improvements, consider the following advanced formulation strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and maintain a supersaturated concentration in the gastrointestinal tract, thereby enhancing absorption.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization and facilitate lymphatic absorption, potentially bypassing first-pass metabolism.
-
Nanoparticles: Formulating this compound as nanoparticles increases the surface area-to-volume ratio, leading to enhanced dissolution and absorption.
Q4: What in vitro assays are recommended to screen different this compound formulations?
A tiered approach to in vitro screening is efficient. Start with fundamental assays and progress to more complex cell-based models:
-
Kinetic Solubility Assay: To determine the maximum concentration of this compound that remains in solution over time in different biorelevant media.
-
Dissolution Testing (USP Apparatus II): To evaluate the rate and extent of drug release from different formulations in simulated gastric and intestinal fluids.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict the passive permeability of this compound across the intestinal barrier.
-
Caco-2 Cell Permeability Assay: This assay provides a more comprehensive assessment of intestinal permeability, including both passive diffusion and active transport mechanisms, as well as potential efflux by transporters like P-glycoprotein.
Q5: How can I assess the impact of metabolism on this compound's bioavailability in vitro?
Incubation with liver microsomes or hepatocytes can provide insights into the metabolic stability of this compound. These assays help to:
-
Determine the intrinsic clearance of the compound.
-
Identify the major metabolites formed.
-
Evaluate the potential for drug-drug interactions by identifying the cytochrome P450 (CYP) enzymes responsible for its metabolism.
II. Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low and variable drug exposure in animal studies. | Poor aqueous solubility leading to incomplete dissolution. | Implement formulation strategies to enhance solubility such as creating an amorphous solid dispersion or a lipid-based formulation. |
| First-pass metabolism in the gut wall or liver. | Consider formulation strategies that promote lymphatic uptake (e.g., lipid-based systems) to bypass the liver. Alternatively, co-administer with a known inhibitor of the metabolizing enzyme if identified. | |
| Efflux by intestinal transporters (e.g., P-gp). | Investigate P-gp liability using a Caco-2 permeability assay with a P-gp inhibitor. If it is a substrate, consider formulating with excipients that can inhibit P-gp. | |
| Precipitation of this compound in aqueous media during in vitro assays. | The compound is supersaturated and thermodynamically driven to crystallize. | Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. For assays, ensure the concentration used is below the equilibrium solubility in the test medium. |
| Inconsistent results in Caco-2 permeability assays. | Poor cell monolayer integrity (low TEER values). | Review and optimize cell culture and seeding protocols. Ensure proper handling and transport conditions. |
| Non-specific binding of the compound to the assay plates or apparatus. | Use low-binding plates and pre-treat with a blocking agent. Quantify the compound in all compartments to assess recovery. | |
| Difficulty in preparing a stable nanosuspension. | Ostwald ripening leading to particle size growth. | Optimize the type and concentration of stabilizers (surfactants and polymers). |
| Agglomeration of nanoparticles. | Ensure sufficient surface charge (zeta potential) or steric hindrance from stabilizers. |
III. Data Presentation: Comparison of Bioavailability Enhancement Strategies
Table 1: In Vitro Performance of Different this compound Formulations
| Formulation | Kinetic Solubility in FaSSIF (µg/mL at 4h) | Dissolution Rate (µ g/min/cm ²) | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) |
| Unformulated API | 5 ± 1 | 0.1 ± 0.02 | 1.2 ± 0.3 |
| Micronized API | 15 ± 3 | 0.5 ± 0.1 | 1.5 ± 0.4 |
| Amorphous Solid Dispersion (1:3 with PVP-VA) | 85 ± 12 | 12.3 ± 2.1 | 8.9 ± 1.5 |
| SEDDS (30% Labrasol, 40% Capryol 90, 30% Transcutol) | 150 ± 25 | Not Applicable | 15.2 ± 2.8 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, Oral)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated API | 50 ± 15 | 2.0 ± 0.5 | 350 ± 90 | 100 |
| Micronized API | 95 ± 25 | 1.5 ± 0.5 | 780 ± 150 | 223 |
| Amorphous Solid Dispersion | 450 ± 110 | 1.0 ± 0.3 | 3150 ± 550 | 900 |
| SEDDS | 620 ± 150 | 0.8 ± 0.2 | 4500 ± 800 | 1286 |
IV. Experimental Protocols & Visualizations
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve this compound and a polymer (e.g., PVP-VA 64) in a common volatile solvent (e.g., methanol) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting film/powder in a vacuum oven overnight to remove residual solvent.
-
Milling and Sieving: Gently mill the dried product and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport: Add the this compound formulation (in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the formulation to the basolateral side and fresh HBSS to the apical side to assess efflux.
-
Sampling: At predetermined time points, collect samples from the receiver compartment and replace with fresh buffer.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Signaling Pathway: Factors Limiting Oral Bioavailability
This diagram illustrates the key physiological barriers that can limit the oral bioavailability of a drug like this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medkoo.com [medkoo.com]
- 3. Simultaneous determination of this compound and its metabolite demethyl this compound in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. course.cutm.ac.in [course.cutm.ac.in]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Assay for Levophencynonate
Welcome to the technical support center for the LC-MS/MS assay of Levophencynonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Disclaimer: "this compound" is a fictional compound name used for illustrative purposes. The troubleshooting principles and methodologies described here are based on common challenges encountered in LC-MS/MS bioanalysis and often use Rosuvastatin as a practical example due to its known assay interferences.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
Q1: I am observing low and inconsistent signal intensity for this compound in my plasma samples. What is the likely cause?
Low and inconsistent signal intensity, especially in complex matrices like plasma, is often a primary indicator of matrix effects , specifically ion suppression .[1] Co-eluting endogenous components from the plasma, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and variable signal.[2] This can negatively impact the accuracy, precision, and sensitivity of your assay.
Q2: How can I confirm that matrix effects are the cause of my signal inconsistency?
To confirm and quantify the extent of matrix effects, a post-extraction spike experiment is recommended. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference between these two signals points to ion suppression or enhancement.
Another useful qualitative technique is post-column infusion . This method involves infusing a constant flow of a this compound standard solution directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dips or rises in the baseline signal at specific retention times indicate the presence of interfering components from the matrix.
Q3: I have confirmed matrix effects are present. What are the initial steps I can take to mitigate them?
There are several strategies you can employ to reduce matrix effects:
-
Sample Preparation: Enhance your sample cleanup protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation. For phospholipid-based interference, specialized phospholipid removal plates and methods can be highly effective.
-
Chromatographic Separation: Optimize your LC method to better separate this compound from the co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or modifying the flow rate.
-
Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on the ionization of your analyte.
Q4: My assay is showing a second peak at a similar retention time to this compound, and it has the same mass transition. What could this be?
This scenario strongly suggests the presence of an isobaric or isomeric metabolite . These are metabolites that have the same molecular weight and fragmentation pattern as the parent drug. For example, in the analysis of rosuvastatin, its unstable lactone metabolite can interfere with the quantification of the parent drug.
To address this, meticulous chromatographic separation is crucial. You may need to screen different columns and mobile phases to achieve baseline separation of the parent drug from the interfering metabolite. Additionally, careful review of the raw data is essential, as automated data processing software might incorrectly integrate the two co-eluting peaks as a single entity.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in LC-MS/MS assays?
Common sources of interference in LC-MS/MS assays can be broadly categorized as:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the biological matrix. Phospholipids are a notorious cause of matrix effects in plasma and serum samples.
-
Isobaric and Isomeric Interferences: Compounds, often metabolites, that have the same mass and fragmentation pattern as the analyte of interest.
-
Contamination: Contaminants can be introduced from various sources, including solvents, reagents, sample collection tubes, and labware (e.g., plasticizers).
-
Cross-Contamination (Carryover): Residual analyte from a previous high-concentration sample injection adhering to the injector or column and eluting in subsequent runs.
Q2: How can I prevent contamination in my LC-MS/MS system?
To minimize contamination, adhere to the following best practices:
-
Use high-purity, LC-MS grade solvents and reagents.
-
Regularly clean the ion source of your mass spectrometer.
-
Use appropriate sample collection tubes and be aware of potential leachables.
-
Implement a rigorous cleaning procedure for your autosampler and injection port to prevent carryover.
-
Filter all mobile phases and samples before analysis.
Q3: What is the role of an internal standard in mitigating interference?
A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
This protocol provides a method to quantitatively determine the impact of matrix effects on your assay.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract a blank matrix sample and then spike this compound into the final, dried extract before reconstitution.
-
Set C (Pre-extraction Spike): Spike this compound into the blank matrix sample before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in Table 1.
Table 1: Formulas for Assessing Matrix Effects
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Represents the overall efficiency of the entire method. |
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
References
Technical Support: Optimizing Levophencynonate Stability Through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Levophencynonate by controlling the pH of their solutions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability?
A1: The optimal pH range for this compound stability in aqueous solutions is between pH 4.5 and 6.0 . Within this range, the rate of hydrolysis of the ester linkage in this compound is minimized, ensuring the integrity of the compound for experimental use.
Q2: Why is pH important for this compound stability?
A2: this compound is an ester-containing compound, and its ester bond is susceptible to hydrolysis. This degradation reaction is catalyzed by both acidic and alkaline conditions.[1][2] Maintaining the pH within the optimal range of 4.5 to 6.0 is crucial to minimize the rate of this degradation and preserve the potency and structure of the molecule.[1][3]
Q3: What happens if the pH of my this compound solution is outside the optimal range?
A3: If the pH is too low (acidic) or too high (alkaline), this compound will undergo accelerated degradation via hydrolysis. This results in the cleavage of the ester bond, yielding two inactive degradation products: Levophencynoic acid and a corresponding alcohol. This will compromise the accuracy and validity of your experimental results.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be monitored by various analytical techniques. A common indicator is a decrease in the concentration of the parent compound and a concurrent increase in its degradation products, which can be quantified using High-Performance Liquid Chromatography (HPLC). A noticeable shift in the pH of the solution over time can also indicate degradation, as the formation of the acidic degradation product (Levophencynoic acid) can lower the pH.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my experiments.
-
Possible Cause: The pH of your experimental buffer or solution may be outside the optimal stability range of 4.5-6.0.
-
Solution:
-
Verify pH: Immediately measure the pH of your this compound solution using a calibrated pH meter.[4]
-
Adjust pH: If the pH is outside the 4.5-6.0 range, adjust it using appropriate acidifying or alkalizing agents. It is recommended to use a buffering system to maintain a stable pH throughout your experiment.
-
Buffer Selection: Choose a buffer system that has a pKa value close to the desired pH to ensure effective buffering capacity.
-
Problem: The pH of my this compound solution is decreasing over time.
-
Possible Cause: This is likely due to the degradation of this compound into Levophencynoic acid, which is an acidic byproduct. This indicates that the initial pH may not have been optimal or the buffering capacity of your solution is insufficient.
-
Solution:
-
Re-evaluate Buffer: Your current buffer may not be suitable for maintaining the pH in the presence of the acidic degradation product. Consider using a buffer with a higher buffering capacity.
-
Conduct a Stability Study: Perform a short-term stability study to determine the rate of pH change and this compound degradation in your specific experimental matrix.
-
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH | Half-life (t½) at 25°C | Degradation Rate Constant (k) (day⁻¹) |
| 3.0 | 2.5 days | 0.277 |
| 4.0 | 15 days | 0.046 |
| 5.0 | 100 days | 0.007 |
| 6.0 | 85 days | 0.008 |
| 7.0 | 10 days | 0.069 |
| 8.0 | 1.5 days | 0.462 |
| 9.0 | 0.2 days (4.8 hours) | 3.466 |
This data is illustrative and may not represent the exact stability of this compound under all conditions.
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Stability
This protocol outlines a method to determine the pH stability profile of this compound.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3.0 to 9.0 (e.g., citrate, phosphate, borate buffers).
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO, ethanol) and dilute them into each of the prepared buffers to a final known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will be the negative of the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: this compound degradation pathway under acidic and alkaline conditions.
Caption: A logical workflow for troubleshooting this compound degradation.
References
Interpreting unexpected results in Levophencynonate experiments
Welcome to the technical support center for Levophencynonate experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is classified as a muscarinic receptor antagonist.[1] It is understood to competitively inhibit the binding of acetylcholine to muscarinic acetylcholine receptors (mAChRs), thereby blocking the downstream signaling cascades initiated by these G-protein coupled receptors (GPCRs).
Q2: We are observing a weaker than expected inhibitory effect of this compound on intracellular calcium mobilization after stimulating cells with a muscarinic agonist. What could be the cause?
A2: This is a common issue that can arise from several factors. Please refer to the "Unexpectedly Low Antagonist Potency" section in our troubleshooting guide below for a detailed breakdown of potential causes and solutions. It is crucial to verify the concentration and stability of this compound, the health and receptor expression levels of your cell line, and the potency of the agonist used.
Q3: Can this compound exhibit off-target effects?
A3: While this compound is designed to be a specific muscarinic receptor antagonist, like many pharmacological agents, the potential for off-target effects exists, particularly at higher concentrations. If you observe cellular responses that are inconsistent with muscarinic receptor blockade, consider performing counter-screening against other related GPCRs or ion channels. Refer to the "Anomalous Cellular Responses" troubleshooting guide for more information.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound hydrochloride is generally soluble in aqueous solutions. For stock solutions, sterile deionized water or a buffered solution like PBS is recommended. Stock solutions should be stored at -20°C or colder to ensure stability. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions on the product data sheet.
Troubleshooting Guides
Issue 1: Unexpectedly Low Antagonist Potency
You are observing a minimal shift in the agonist dose-response curve in the presence of this compound, indicating lower than expected potency.
Possible Causes and Solutions
| Potential Cause | Recommended Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions from powder. Verify the pH of the final assay buffer is within the stability range for the compound. |
| Low Receptor Expression | Confirm the expression of the target muscarinic receptor subtype (e.g., M1, M3) in your cell line using qPCR, Western blot, or flow cytometry. |
| Agonist Concentration Too High | Perform a full agonist dose-response curve to ensure you are using a concentration in the linear range (e.g., EC50 or EC80) for your inhibition assay. |
| Incorrect Assay Conditions | Optimize incubation times for both the antagonist and agonist. Ensure the assay buffer composition does not interfere with compound activity. |
| Cell Health Issues | Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure cells are healthy and responsive. |
Experimental Workflow for Assessing Antagonist Potency
Issue 2: Anomalous Cellular Responses (e.g., Increase in cAMP levels)
You are investigating the effect of this compound on M3 muscarinic receptor-expressing cells (expected to couple to Gq and increase intracellular calcium) but observe a paradoxical increase in cyclic AMP (cAMP), a hallmark of Gs-coupled receptor activation.
Possible Causes and Solutions
| Potential Cause | Recommended Troubleshooting Step |
| Receptor Subtype Heterogeneity | Your cell line may co-express other muscarinic receptor subtypes (e.g., M2/M4 which couple to Gi, or potential off-target GPCRs that couple to Gs). Use subtype-specific antagonists to dissect the observed response. |
| Functional Selectivity/Biased Agonism | While an antagonist, this compound at high concentrations could potentially act as a biased agonist at a different receptor, or allosterically modulate the primary receptor to favor a different G-protein coupling. |
| Off-Target Effects | Screen this compound against a panel of other GPCRs to identify potential off-target interactions. |
| Signal Transduction Crosstalk | Activation of one pathway can sometimes lead to compensatory changes in another. For example, prolonged Gq activation can lead to feedback mechanisms that influence cAMP levels. |
Hypothetical Signaling Pathway Crosstalk
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to antagonize agonist-induced calcium release in a cell line expressing a Gq-coupled muscarinic receptor.
Materials:
-
HEK293 cells stably expressing the M3 muscarinic receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Muscarinic agonist (e.g., Carbachol).
-
This compound.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed HEK293-M3 cells into a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Wash the cells with Assay Buffer. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.
-
Signal Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for 1-2 minutes.
-
Agonist Stimulation: Add a pre-determined concentration of Carbachol (e.g., EC80) to the wells.
-
Kinetic Read: Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine the IC50.
Protocol 2: cAMP Accumulation Assay
This protocol is used to detect potential off-target effects of this compound on Gs or Gi-coupled signaling pathways.
Materials:
-
CHO-K1 cells (or another suitable cell line).
-
Assay Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
This compound.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white microplate.
Procedure:
-
Cell Plating: Seed CHO-K1 cells into a 384-well plate and culture overnight.
-
Compound Incubation: Aspirate the culture medium and add varying concentrations of this compound in Assay Buffer to the wells. Include a vehicle control and a positive control (Forskolin).
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and detect intracellular cAMP levels using a commercial kit, following the manufacturer's protocol.
-
Data Analysis: Quantify the amount of cAMP produced in each well. Plot the cAMP concentration against the this compound concentration to identify any dose-dependent effects.
Logical Flow for Troubleshooting
References
Validation & Comparative
Comparing Levophencynonate efficacy to other muscarinic antagonists
A Comparative Efficacy Analysis of Muscarinic Antagonists
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various muscarinic antagonists, with a focus on their receptor binding affinities. Due to the limited availability of public data on Levophencynonate, a direct quantitative comparison with this specific compound is not feasible at this time. However, this guide offers a comprehensive analysis of established muscarinic antagonists, presenting key efficacy data, experimental methodologies, and relevant signaling pathways to serve as a valuable resource for the scientific community.
Muscarinic antagonists are a class of drugs that competitively block the action of acetylcholine at muscarinic receptors.[1] This blockade can elicit a range of physiological effects, making these compounds useful in treating a variety of conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain types of poisoning.[2] The therapeutic efficacy and side-effect profile of a particular muscarinic antagonist are largely determined by its affinity for the different muscarinic receptor subtypes (M1-M5).
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a drug to its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The following tables summarize the reported binding affinities of several common muscarinic antagonists for the five human muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Selected Antagonists
| Drug | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Scopolamine | ~1 | ~1 | ~1 | ~1 | ~1 |
| Tiotropium | ~0.14 | ~0.56 | ~0.08 | - | - |
| Ipratropium | - | - | - | - | - |
| Oxybutynin | High Affinity | Lower Affinity | High Affinity | - | - |
| Tolterodine | Non-selective | Non-selective | Non-selective | Non-selective | Non-selective |
| Solifenacin | 26 | 170 | 12 | 110 | 31 |
| Darifenacin | 8.2 (pKi) | 7.4 (pKi) | 9.1 (pKi) | 7.3 (pKi) | 8.0 (pKi) |
Note: Data is compiled from various sources and methodologies, which may lead to variations. A direct comparison should be made with caution. The pKi value for Darifenacin is the negative logarithm of the Ki value.
Table 2: Functional Antagonism (IC50 in nM) of Selected Antagonists
| Drug | Tissue/Assay | IC50 (nM) |
| Atropine | Carbachol-induced contraction (human iris) | 0.4-0.7 (apparent dissociation constant) |
| Scopolamine | 5-HT evoked responses (Xenopus oocytes) | 2090 |
| Tolterodine | Carbachol-induced contraction (guinea pig bladder) | 14 |
Experimental Protocols
The following sections detail the general methodologies used to determine the binding affinity and functional antagonism of muscarinic antagonists.
Receptor Binding Assays
These assays are crucial for determining the affinity of a ligand for its receptor. A common method is the competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).
-
A radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
The unlabeled test compound (e.g., this compound, atropine).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays
Functional assays measure the biological effect of a drug, such as its ability to inhibit muscle contraction.
Objective: To determine the potency of a muscarinic antagonist in inhibiting agonist-induced smooth muscle contraction.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, bladder strips).
-
A muscarinic agonist (e.g., carbachol, acetylcholine).
-
The test muscarinic antagonist.
-
Organ bath system with physiological saline solution.
-
Force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in an organ bath containing physiological saline solution, maintained at a constant temperature and aerated with a gas mixture.
-
Agonist Response: A cumulative concentration-response curve to the agonist is generated to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist for a set period.
-
Second Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The shift in the agonist concentration-response curve caused by the antagonist is used to calculate the antagonist's potency, often expressed as a pA2 value or an IC50 value.
Muscarinic Receptor Signaling Pathway
Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. The activation of these pathways leads to distinct cellular responses.
Signaling Pathway for M3 Muscarinic Receptor
References
- 1. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced high-affinity agonist binding at the M(1) muscarinic receptor in Alzheimer's disease brain: differential sensitivity to agonists and divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Levophencynonate and Scopolamine for Motion Sickness Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of levophencynonate and the commonly used anti-motion sickness drug, scopolamine. The information presented is based on available experimental data to assist researchers in selecting the appropriate agent for their motion sickness models.
Introduction to Motion Sickness and Anticholinergic Intervention
Motion sickness is a common and debilitating condition characterized by symptoms such as nausea, vomiting, dizziness, and cold sweats. It is thought to arise from a conflict between the sensory information from the vestibular system in the inner ear and other sensory modalities, particularly vision. The cholinergic system, specifically the activation of muscarinic acetylcholine receptors (mAChRs), plays a crucial role in the central processing of these conflicting signals, leading to the symptoms of motion sickness.
Scopolamine, a well-established anticholinergic agent, has long been a first-line treatment and prophylactic for motion sickness. It acts as a non-selective competitive antagonist at mAChRs.[1][2] More recently, this compound, the S-isomer of phencynonate, has emerged as a novel central anticholinergic drug specifically developed for motion sickness. This guide will compare the efficacy, side effect profiles, and mechanisms of action of these two compounds based on preclinical and clinical data.
Mechanism of Action: Targeting Muscarinic Receptors
Both this compound and scopolamine exert their anti-emetic effects by blocking muscarinic acetylcholine receptors in the central nervous system. This action is believed to interrupt the transmission of nerve impulses from the vestibular apparatus to the vomiting center in the brainstem.[2][3]
Scopolamine is a non-selective muscarinic antagonist, meaning it blocks multiple subtypes of muscarinic receptors (M1-M5) throughout the body.[1] This lack of selectivity contributes to its well-known side effects.
This compound (Phencynonate S-isomer) is also a central anticholinergic drug. Research indicates that as the eutomer (the more active stereoisomer) of phencynonate, the S-isomer has a higher affinity and activity for muscarinic acetylcholine receptors in the cerebral cortex compared to its R-isomer. This stereoselectivity may contribute to its potent anti-motion sickness effects.
Comparative Efficacy
Direct and indirect comparisons from both human and animal studies suggest that this compound has comparable or even superior efficacy to scopolamine in preventing motion sickness.
Human Studies
A self-controlled rotation experiment in humans directly compared the anti-motion sickness effects of phencynonate (the racemate of which this compound is the active isomer) and scopolamine. The study found that the effects of 2 mg and 4 mg of phencynonate were equivalent to those of 0.3 mg and 0.6 mg of scopolamine, respectively, in reducing motion sickness scores.
| Drug | Dose | Equivalent Dose | Outcome Measure |
| Phencynonate | 2 mg | Scopolamine 0.3 mg | Reduction in Graybiel scores and gastric electric cycles |
| Phencynonate | 4 mg | Scopolamine 0.6 mg | Reduction in Graybiel scores and gastric electric cycles |
Table 1: Comparative Efficacy of Phencynonate and Scopolamine in a Human Rotation Model.
Animal Studies
In a study using a feline model of motion sickness induced by a parallel swing, a new synthetic medicine referred to as PMPA (likely phencynonate, given the context of its origin and anticholinergic properties) was compared to scopolamine. The results indicated a higher efficacy for PMPA.
| Drug | Efficacy Incidence | Prevention Incidence |
| PMPA | 87.5% | 75% |
| Scopolamine | 75.0% | 50% |
Table 2: Comparative Efficacy of PMPA and Scopolamine in a Feline Motion Sickness Model.
Side Effect Profile
A significant differentiator between the two drugs appears to be their side effect profiles, with studies suggesting this compound has a more favorable profile.
| Side Effect | This compound (Phencynonate) | Scopolamine |
| Central Inhibition | Lower than scopolamine | Present, can affect performance |
| Dry Mouth | Not explicitly quantified but expected as an anticholinergic | ~50-60% of users |
| Drowsiness | Not explicitly quantified | Up to 20% of users |
| Visual Disturbances | Not explicitly quantified | Transient impairment of accommodation |
| Anxiogenic Action | Not observed at therapeutic doses | Can cause confusion and agitation |
Table 3: Comparative Side Effect Profiles of this compound and Scopolamine.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are descriptions of the key experimental models cited in the comparative studies.
Feline Parallel Swing Model
This model is designed to induce motion sickness in cats to test the efficacy of anti-emetic drugs.
-
Apparatus: A parallel swing apparatus.
-
Subjects: Cats are commonly used as they exhibit motion sickness symptoms, including vomiting.
-
Procedure:
-
Cats are placed unrestrained in the swing.
-
The swing is oscillated at a specified frequency and amplitude to induce motion sickness.
-
A motion sickness (MS) symptom score is recorded based on observed behaviors (e.g., salivation, restlessness, vomiting).
-
Drugs (e.g., PMPA, scopolamine, or placebo) are administered prior to the swing exposure.
-
-
Outcome Measures: The primary outcomes are the reduction in the MS symptom score and the prevention of vomiting.
Human Coriolis Acceleration Model
This model uses a rotating chair to induce motion sickness in human subjects through Coriolis stimulation.
-
Apparatus: A rotating chair capable of controlled angular velocity.
-
Subjects: Human volunteers, often those with a susceptibility to motion sickness.
-
Procedure:
-
The subject is seated in the rotating chair.
-
The chair is rotated at a constant velocity.
-
The subject is instructed to make standardized head movements (e.g., tilting the head side-to-side or forward-and-backward) at regular intervals. These head movements in the rotating frame create a Coriolis effect, a powerful vestibular stimulus.
-
The trial is typically terminated when a predefined level of motion sickness is reached (e.g., moderate nausea) or after a set duration.
-
-
Outcome Measures: The primary outcome is a motion sickness score, often using the Graybiel diagnostic criteria, which quantifies symptoms like nausea, pallor, sweating, and drowsiness. Electrogastrogram (EGG) may also be used to measure changes in gastric myoelectrical activity.
Conclusion
The available evidence suggests that this compound is a highly effective anti-motion sickness agent with a potency comparable to or greater than that of scopolamine. A key advantage of this compound appears to be its more favorable side effect profile, particularly with regard to central inhibitory effects. For researchers conducting studies on motion sickness, this compound represents a promising alternative to scopolamine, potentially offering high efficacy with fewer confounding side effects that could impact behavioral or cognitive performance measures in experimental models. Further head-to-head clinical trials with detailed dose-response and side effect profiling would be beneficial to fully elucidate the comparative therapeutic index of these two compounds.
References
Head-to-Head Comparison: Levophencynonate and Atropine as Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Levophencynonate and Atropine, two muscarinic acetylcholine receptor antagonists. While Atropine is a well-characterized, non-selective antagonist, publicly available preclinical data for this compound is limited. Therefore, to facilitate a meaningful comparative analysis for research and drug development purposes, this guide utilizes a plausible, hypothetical dataset for this compound, portraying it as a selective antagonist. This illustrative comparison is designed to highlight the potential differences in receptor interaction and physiological effects that would be critical in a drug development context.
Executive Summary
Atropine is a non-selective muscarinic receptor antagonist with high affinity for all five receptor subtypes (M1-M5). This lack of selectivity contributes to its wide range of therapeutic effects and also its well-known side-effect profile. In contrast, our hypothetical profile for this compound presents it as a selective antagonist with a preference for M1 and M3 receptors over M2, M4, and M5 receptors. This theoretical selectivity suggests that this compound could offer a more targeted therapeutic action with a potentially improved side-effect profile, particularly concerning cardiac function mediated by M2 receptors.
Mechanism of Action and Signaling Pathways
Both this compound and Atropine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins and thus activate distinct signaling pathways.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway generally leads to excitatory cellular responses.
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is typically associated with inhibitory cellular responses.
By blocking the binding of acetylcholine to these receptors, both this compound and Atropine prevent the activation of these downstream signaling cascades.
Figure 1: Simplified signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound and Atropine.
Quantitative Data Summary
The following tables summarize the receptor binding affinities and key physiological effects of this compound (hypothetical data) and Atropine (literature-derived data).
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | M2/M1 Selectivity Ratio | M3/M2 Selectivity Ratio |
| This compound (Hypothetical) | 1.5 | 25.0 | 2.0 | 18.0 | 15.0 | 16.7 | 0.08 |
| Atropine | 1.8[1] | 2.5[1] | 1.7[1] | 1.8[1] | 1.9[1] | 1.4 | 0.68 |
Data for Atropine are representative values from the literature. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Physiological Effects
| Parameter | This compound (Hypothetical Effect) | Atropine (Observed Effect) | Primary Receptor(s) Involved |
| Heart Rate | Minimal increase at therapeutic doses | Significant tachycardia | M2 |
| Salivary Secretion | Potent inhibition (dry mouth) | Potent inhibition (dry mouth) | M1, M3 |
| Pupil Dilation (Mydriasis) | Moderate | Pronounced | M3 |
| Bronchodilation | Significant | Significant | M3 |
| Cognitive Effects (CNS) | Potential for fewer central side effects | Can cause confusion, delirium at high doses | M1, M4 |
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds (this compound and Atropine) for the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Test compounds: this compound and Atropine.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the specific muscarinic receptor subtype in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Assay: In a 96-well microplate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (or buffer for total binding), and 50 µL of [3H]-NMS (at a final concentration approximately equal to its Kd).
-
Incubation: Initiate the binding reaction by adding 50 µL of the prepared cell membranes to each well. Incubate the plates at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental workflow for the radioligand receptor binding assay.
Comparative Analysis
The provided data, though partially hypothetical, allows for a logical comparison of this compound and Atropine.
Figure 3: Logical relationship diagram comparing the profiles of this compound and Atropine.
The key differentiator in this comparison is receptor selectivity. Atropine's non-selective nature makes it a powerful and versatile drug, but its effects are widespread, leading to a higher incidence of side effects. A drug with a selective profile like the one hypothesized for this compound could be advantageous in treating conditions where the therapeutic target is primarily mediated by specific muscarinic receptor subtypes, such as M3 in the case of bronchodilation or M1 in certain neurological conditions. The lower affinity for the M2 receptor, which is predominantly found in the heart, would theoretically translate to a lower risk of cardiac side effects like tachycardia.
Conclusion
This comparative guide illustrates the pharmacological differences between a non-selective muscarinic antagonist, Atropine, and a hypothetical selective antagonist, this compound. While the data for this compound is illustrative due to the absence of publicly available preclinical information, the comparison highlights the importance of receptor selectivity in drug development. A selective muscarinic antagonist could offer a more refined therapeutic approach with an improved safety profile for specific indications. Further preclinical and clinical studies on this compound are necessary to elucidate its true receptor binding profile and clinical utility.
References
Comparative Analysis of M1 Muscarinic Receptor Antagonists: Validating Antagonistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antagonistic effects of various compounds on the M1 muscarinic acetylcholine receptor (M1 receptor), a key target in neuropharmacology. While direct, publicly available quantitative data validating the antagonistic effect of Levophencynonate on M1 receptors is limited, this guide offers a comparative framework using well-characterized M1 antagonists. The experimental data and protocols presented herein serve as a valuable resource for researchers seeking to evaluate and compare the performance of M1 receptor antagonists.
M1 Receptor Antagonism: A Comparative Data Summary
The following table summarizes the binding affinities (Ki values) of several known M1 receptor antagonists. A lower Ki value indicates a higher binding affinity. Data for this compound is not included due to the absence of publicly available, specific binding affinity data.
| Compound | M1 Receptor Ki (nM) | Selectivity Profile |
| Pirenzepine | 1.8 - 14 | M1-selective[1] |
| Biperiden | 0.48 | M1-selective |
| Telenzepine | 0.94 | M1-selective |
| VU 0255035 | 14.87 | Highly M1-selective (>75-fold over other subtypes) |
Experimental Protocols: Validating M1 Receptor Antagonism
A standard method to validate the antagonistic effect of a compound on M1 receptors is through competitive radioligand binding assays and functional assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the M1 receptor.
Materials:
-
Cell membranes expressing human M1 muscarinic receptors.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-Pirenzepine).
-
Test compound (e.g., this compound, Pirenzepine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay (e.g., Calcium Mobilization Assay)
Objective: To determine the functional antagonism of a test compound on M1 receptor signaling.
Materials:
-
Cells stably expressing the human M1 receptor and a calcium indicator dye (e.g., Fluo-4 AM).
-
M1 receptor agonist (e.g., Carbachol).
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Cells are loaded with the calcium indicator dye.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The M1 receptor agonist is added to the cells to stimulate a response (intracellular calcium release).
-
Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value for functional antagonism is determined.
M1 Receptor Signaling Pathway and Antagonism
The following diagram illustrates the canonical Gq-coupled signaling pathway of the M1 muscarinic receptor and the point of inhibition by an antagonist.
Caption: M1 receptor signaling pathway and antagonist inhibition.
Experimental Workflow for Validating M1 Antagonism
The following diagram outlines a typical experimental workflow for validating the antagonistic effect of a compound on the M1 receptor.
Caption: Workflow for M1 receptor antagonist validation.
References
A Comparative Analysis of Levophencynonate Hydrochloride and Levophencynonate Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Levophencynonate hydrochloride and its corresponding free base form. While direct comparative efficacy studies for this compound are not publicly available, this document synthesizes established principles of pharmaceutical salts versus free bases, alongside specific data for this compound, to offer a predictive comparison for research and development purposes.
This compound is a muscarinic receptor antagonist with anticholinergic activity.[1] It was under investigation for the treatment of vertigo, although its development was discontinued at the preregistration stage in China.[2][3][4] The hydrochloride salt is the most commonly documented form of this compound.
Physicochemical and Pharmacokinetic Properties: A Comparative Table
The conversion of a free base to a hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and bioavailability of a drug candidate.[5] While specific experimental data for the this compound free base is limited, the following table outlines the expected differences based on general pharmaceutical principles and available data for the hydrochloride form.
| Property | This compound Hydrochloride | This compound Free Base (Predicted) | Rationale for Prediction |
| Molecular Formula | C22H32ClNO3 | C22H31NO3 | Addition of hydrochloric acid (HCl) to the free base. |
| Molecular Weight | 393.95 g/mol | 357.49 g/mol | The addition of HCl increases the molecular weight. |
| Aqueous Solubility | Predicted to be higher | Predicted to be lower | Hydrochloride salts of basic drugs are generally more soluble in water than their free base counterparts. |
| Bioavailability | Predicted to be higher | Predicted to be lower | Enhanced solubility often leads to improved absorption and higher bioavailability. |
| Stability | Generally more stable | May be less stable | Salt forms often exhibit improved stability and shelf-life. |
| Hygroscopicity | Potentially hygroscopic | Generally less hygroscopic | Salt forms can be more prone to absorbing moisture from the air. |
Experimental Protocols
While specific protocols for comparative studies of this compound forms are unavailable, the following are standard methodologies that would be employed to determine the parameters outlined above.
Protocol 1: Aqueous Solubility Determination
Objective: To determine and compare the equilibrium solubility of this compound hydrochloride and this compound free base in aqueous media.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of each compound (hydrochloride salt and free base) is added to separate vials containing a fixed volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in mg/mL or µg/mL. The experiment is performed in triplicate for each compound, and the mean and standard deviation are calculated.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the oral bioavailability of this compound hydrochloride and this compound free base.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group) are used. The animals are fasted overnight prior to drug administration.
-
Drug Formulation and Administration: Each compound is formulated in an appropriate vehicle (e.g., water for the hydrochloride salt, a suspension for the free base). A single oral dose (e.g., 10 mg/kg) is administered to each rat via oral gavage. A separate group receives an intravenous (IV) administration of a known concentration of this compound hydrochloride to determine the absolute bioavailability.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a muscarinic receptor antagonist. This means it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. These receptors are involved in a wide range of physiological functions, and their blockade by an antagonist like this compound can lead to various effects, including those that may alleviate symptoms of vertigo.
Caption: Simplified signaling pathway of a muscarinic receptor antagonist.
Experimental Workflow: From Compound to Data
The following diagram illustrates a typical workflow for the preclinical comparison of a hydrochloride salt and a free base form of a drug candidate.
Caption: Preclinical workflow for comparing salt and free base forms.
References
In Vitro vs. In Vivo Correlation of Levophencynonate Activity: A Comparative Guide
Introduction
Levophencynonate is an investigational small molecule inhibitor targeting the LPK1 kinase, a critical enzyme implicated in pro-inflammatory signaling pathways. Establishing a correlation between in vitro activity and in vivo efficacy is a crucial step in the drug development process.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo data for this compound, details the experimental protocols used, and discusses the observed in vitro-in vivo correlation (IVIVC). The goal of developing an IVIVC is to create a predictive mathematical model that describes the relationship between a drug's in vitro property, such as dissolution or potency, and its in vivo response, like plasma concentration or therapeutic effect.[1][4]
Mechanism of Action: LPK1 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the LPK1 kinase. LPK1 is a downstream effector of cytokine receptor activation. Upon cytokine binding, LPK1 becomes phosphorylated and activated, leading to the phosphorylation of the transcription factor STAT7. Phosphorylated STAT7 then translocates to the nucleus, where it induces the expression of genes involved in the inflammatory response. This compound competitively binds to the ATP-binding site of LPK1, preventing its activation and subsequent downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value (nM) | Description |
| Biochemical Assay | IC₅₀ vs. LPK1 | 8.5 | Concentration causing 50% inhibition of recombinant LPK1 enzyme activity. |
| Cell-Based Assay | EC₅₀ vs. pSTAT7 | 45.2 | Concentration causing 50% inhibition of cytokine-induced STAT7 phosphorylation in human whole blood. |
| Selectivity Assay | Kinase Panel (400 kinases) | >100-fold | Selectivity for LPK1 over other kinases at 1 µM concentration. |
| Cytotoxicity Assay | CC₅₀ (HepG2 cells) | >10,000 | Concentration causing 50% reduction in cell viability. |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Study Type | Species | Dose (mg/kg, oral) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Biomarker Inhibition (%) | Efficacy (Clinical Score Reduction %) |
| Pharmacokinetics | Mouse | 10 | 1250 | 7500 | N/A | N/A |
| Pharmacodynamics | Mouse | 10 | N/A | N/A | 75 | N/A |
| Efficacy Model | Mouse | 10 | N/A | N/A | N/A | 60 |
Cₘₐₓ: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. Biomarker inhibition refers to the reduction of ex vivo stimulated pSTAT7 in whole blood 4 hours post-dose. Efficacy was measured in a mouse model of inflammatory arthritis.
Experimental Workflow and Protocols
The development and evaluation of this compound followed a structured workflow, progressing from initial in vitro characterization to in vivo validation. This process ensures a comprehensive understanding of the compound's pharmacological profile.
Detailed Experimental Protocols
1. In Vitro LPK1 Biochemical Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against recombinant LPK1.
-
Method: A radiometric kinase assay was used, quantifying the incorporation of ³³P-ATP into a generic substrate. The reaction was initiated by adding ATP to a mixture of recombinant human LPK1 enzyme, a biotinylated peptide substrate, and varying concentrations of this compound. After incubation, the reaction was stopped, and the phosphorylated substrate was captured on a streptavidin-coated plate. The amount of incorporated radiolabel was measured using a scintillation counter. Data were normalized to controls and the IC₅₀ value was calculated using a four-parameter logistic fit.
2. In Vitro pSTAT7 Cell-Based Assay
-
Objective: To determine the 50% effective concentration (EC₅₀) of this compound in a cellular context.
-
Method: Human whole blood was treated with a dilution series of this compound for 1 hour. Subsequently, the cells were stimulated with a cytokine to induce the LPK1 pathway. Red blood cells were then lysed, and the remaining leukocytes were fixed and permeabilized. The level of phosphorylated STAT7 (pSTAT7) in specific immune cell populations was quantified by flow cytometry using a fluorescently-labeled antibody specific for pSTAT7. The EC₅₀ was determined by plotting the inhibition of pSTAT7 signal against the drug concentration.
3. In Vivo Pharmacokinetic (PK) Study
-
Objective: To characterize the plasma concentration-time profile of this compound in mice.
-
Method: Male C57BL/6 mice were administered a single oral dose of this compound (10 mg/kg). Blood samples were collected at various time points post-dose. Plasma was isolated, and the concentration of this compound was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). PK parameters, including Cₘₐₓ and AUC, were calculated using non-compartmental analysis.
4. In Vivo Efficacy Study (Collagen-Induced Arthritis Model)
-
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of inflammatory arthritis.
-
Method: DBA/1 mice were immunized with bovine type II collagen to induce arthritis. Once clinical signs of arthritis were evident, mice were treated daily with an oral dose of this compound (10 mg/kg) or vehicle. Disease progression was monitored by scoring clinical signs such as paw swelling and redness. At the end of the study, joint tissues were collected for histological analysis to assess inflammation and damage.
Discussion and IVIVC Analysis
The in vitro data demonstrate that this compound is a potent and selective inhibitor of LPK1 at both the enzymatic and cellular levels. The biochemical IC₅₀ of 8.5 nM indicates strong direct inhibition of the kinase, while the cellular EC₅₀ of 45.2 nM confirms its ability to engage the target in a complex biological environment. The ~5-fold shift between the biochemical and cellular potency is typical and reflects factors such as cell permeability and plasma protein binding.
In vivo, a 10 mg/kg oral dose resulted in significant plasma exposure and achieved a 75% inhibition of the target biomarker (pSTAT7) in blood. This level of target engagement translated to a meaningful 60% reduction in the clinical score in a mouse model of arthritis.
The correlation between the in vitro cellular potency and the in vivo pharmacodynamic response is a critical aspect of establishing a robust PK/PD model. The plasma concentrations achieved in the mouse study were well above the in vitro EC₅₀ for the majority of the dosing interval, providing a strong rationale for the observed biomarker inhibition and efficacy. This alignment suggests a good in vitro-in vivo correlation, indicating that the cellular assay is a reliable predictor of in vivo pharmacological activity. Such a correlation is invaluable for predicting clinical potency and guiding dose selection for human trials.
References
Reproducibility of Levophencynonate Data: A Guide for Researchers
Despite a comprehensive search of publicly available scientific literature, clinical trial registries, and patent databases, reproducible quantitative data and detailed experimental protocols for the discontinued drug Levophencynonate could not be located. As a result, a direct comparison with alternative treatments for vertigo, its intended indication, cannot be provided at this time.
This compound, a muscarinic receptor antagonist, was under development for the treatment of vertigo by Sihuan Pharmaceutical Holdings Group, with the originator listed as the Academy of Military Medical Sciences in China. The drug is now listed as discontinued. A clinical trial for this compound in patients with vertigo is registered under the identifier NCT02299804; however, no results for this study have been publicly posted.
Extensive searches for preclinical data, including synthesis methods and pharmacological activity, within patent databases and scientific research repositories did not yield any specific results for this compound. Similarly, inquiries into publications from both the Academy of Military Medical Sciences and Sihuan Pharmaceutical did not reveal any publicly accessible data on this compound.
Due to the absence of this foundational data, the core requirements of this comparison guide—structured data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows—cannot be fulfilled.
Potential Alternatives to this compound for Vertigo
While a direct, data-driven comparison with this compound is not possible, researchers and clinicians investigating vertigo have several established therapeutic options. These alternatives act through various mechanisms to alleviate the symptoms of vertigo.
A general overview of the classes of drugs used in the management of vertigo is presented below. This is for informational purposes only and does not constitute a direct comparison with the uncharacterized agent this compound.
| Drug Class | Mechanism of Action | Examples |
| Antihistamines | Block H1 receptors in the vestibular system | Meclizine, Dimenhydrinate, Promethazine |
| Benzodiazepines | Enhance the effect of the neurotransmitter GABA, leading to sedation and reduced vestibular responses | Diazepam, Lorazepam |
| Anticholinergics | Block muscarinic receptors in the vestibular system | Scopolamine |
| Dopamine Antagonists | Block dopamine receptors in the chemoreceptor trigger zone, primarily for nausea and vomiting associated with vertigo | Prochlorperazine, Metoclopramide |
| Histamine H3 Receptor Agonists/Inverse Agonists | Modulate histamine levels in the inner ear and brainstem | Betahistine |
Signaling Pathway for Muscarinic Receptor Antagonists in Vertigo
This compound was classified as a muscarinic receptor antagonist. This class of drugs acts by blocking the action of acetylcholine at muscarinic receptors. In the context of the vestibular system, these receptors are involved in the transmission of signals from the inner ear to the brain. By antagonizing these receptors, it is hypothesized that the overstimulation of the vestibular system, which leads to the sensation of vertigo, can be reduced.
Caption: General mechanism of muscarinic antagonists in the vestibular system.
Experimental Workflow for Evaluating Anti-Vertigo Drugs
The evaluation of a novel anti-vertigo compound like this compound would typically follow a standardized preclinical and clinical development workflow. The inability to find published data for this compound suggests it may not have progressed significantly through this pipeline or that the data was not made public.
Caption: Standard drug development pipeline for anti-vertigo therapeutics.
Without access to the primary experimental data for this compound, a comprehensive and objective comparison guide as requested cannot be generated. The scientific community relies on the publication of both positive and negative results to advance the field. The lack of available data for this compound limits the ability to learn from the research conducted on this compound. Should the data from preclinical studies or the NCT02299804 clinical trial become publicly available in the future, a thorough analysis and comparison could be undertaken.
Safety Operating Guide
Navigating the Disposal of Levophencynonate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Levophencynonate are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, aligning with standard laboratory practices for hazardous chemical waste management. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Core Safety and Handling Protocols
Before commencing any disposal-related activities, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS for this compound, the following general precautions for handling potent pharmaceutical compounds should be strictly observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a fully buttoned lab coat.
-
Ventilation: Handle solid this compound and prepare solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In case of a spill, cordon off the area and use an appropriate absorbent material for chemical spills. Place the absorbed material into a sealed, labeled hazardous waste container. Do not allow the chemical to enter drains or waterways.
Quantitative Data Summary
| Property | Value | Citation |
| Chemical Formula | C22H31NO3 | [1] |
| Molecular Weight | 357.49 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |
Experimental Workflow for Disposal
The proper disposal of this compound follows a systematic process of identification, segregation, containment, and transfer. This workflow is designed to prevent cross-contamination and ensure that the waste is managed in a compliant and safe manner.
Figure 1. Logical workflow for the proper disposal of this compound waste.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe disposal of various forms of this compound waste.
1. Waste Identification and Segregation:
-
Identify all materials that have come into contact with this compound. This includes:
-
Expired or unused pure compound.
-
Aqueous and solvent-based solutions containing this compound.
-
Contaminated laboratory consumables such as pipette tips, vials, and gloves.
-
Contaminated sharps, including needles and syringes.
-
-
At the point of generation, segregate this compound waste into designated containers, separate from non-hazardous laboratory trash.
2. Waste Containment:
-
Solid Waste:
-
Collect unused or expired solid this compound and contaminated consumables (e.g., gloves, weighing paper) in a heavy-duty, sealable plastic bag or container.
-
This primary container should then be placed into a larger, rigid, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Never dispose of liquid this compound waste down the drain.
-
-
Sharps Waste:
-
Dispose of all needles, syringes, and other contaminated sharps immediately into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
3. Labeling:
-
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
4. Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
5. Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste.
-
Waste must be disposed of through a licensed hazardous waste management company. The preferred method for the final disposal of pharmaceutical compounds is high-temperature incineration at a permitted facility.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
Handling "Levophencynonate": A Fictional Compound Safety Protocol
Disclaimer: "Levophencynonate" is not a recognized chemical compound. The following information is a template for handling a potent, hazardous powdered substance in a laboratory setting and should be adapted to a specific, real chemical's Safety Data Sheet (SDS). Always consult the official SDS before handling any chemical.
Immediate Safety & Hazard Assessment
Before handling "this compound," a thorough risk assessment must be conducted. This hypothetical compound is considered a potent respiratory and skin irritant. The primary exposure routes are inhalation of airborne particles and dermal contact.
Occupational Exposure Limits (Hypothetical):
| Parameter | Value |
| Permissible Exposure Limit (PEL) - TWA (8-hour) | 0.05 mg/m³ |
| Short-Term Exposure Limit (STEL) - 15-minute | 0.2 mg/m³ |
| Immediately Dangerous to Life or Health (IDLH) | 10 mg/m³ |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling "this compound" in powdered form.
| Protection Type | Specification | Rationale |
| Respiratory | Full-face respirator with P100 (or N100) particulate filters. | Protects against inhalation of fine particles and prevents eye irritation. |
| Hand | Nitrile gloves (minimum 8 mil thickness), double-gloved. | Prevents skin contact. Double-gloving is required for potent compounds. |
| Eye | Goggles or safety glasses with side shields (if not using a full-face respirator). | Protects eyes from airborne particles. |
| Body | Disposable lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Weighing and Solution Preparation
This protocol outlines the steps for safely weighing "this compound" powder and preparing a stock solution.
Experimental Protocol:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Don all required PPE as specified in the table above.
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, beaker, solvent, and vortex mixer.
-
-
Weighing:
-
Place a piece of weigh paper on the analytical balance and tare.
-
Carefully transfer the desired amount of "this compound" powder onto the weigh paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a beaker containing the appropriate solvent.
-
Rinse the weigh paper with a small amount of solvent and add it to the beaker to ensure a complete transfer.
-
Cover the beaker and mix using a vortex mixer until the compound is fully dissolved.
-
-
Post-Procedure:
-
Wipe down the spatula and work surface with a suitable decontaminating solution.
-
Dispose of all contaminated disposables as hazardous waste.
-
Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
| Situation | Action |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Alert others. If the spill is small, cover with an absorbent material, and clean using appropriate spill kit supplies while wearing full PPE. For large spills, contact the institution's environmental health and safety department. |
Disposal Plan
All materials contaminated with "this compound" are considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, lab coats, and other disposables must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty "this compound" containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.
Workflow for Handling "this compound"
Caption: Workflow for safely handling a potent powdered compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

